IP20-amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C94H149N33O30 |
|---|---|
Molecular Weight |
2221.4 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C94H149N33O30/c1-11-42(3)70(125-86(152)59(31-50-19-14-13-15-20-50)119-85(151)62(36-68(138)139)118-75(141)44(5)111-82(148)58(32-51-24-26-53(132)27-25-51)121-91(157)73(49(10)131)127-87(153)69(96)47(8)129)89(155)113-45(6)76(142)123-63(40-128)78(144)108-38-65(134)115-55(22-17-29-106-93(100)101)81(147)126-72(48(9)130)88(154)109-39-66(135)114-54(21-16-28-105-92(98)99)79(145)116-56(23-18-30-107-94(102)103)80(146)120-61(34-64(95)133)83(149)112-46(7)77(143)124-71(43(4)12-2)90(156)122-60(33-52-37-104-41-110-52)84(150)117-57(74(97)140)35-67(136)137/h13-15,19-20,24-27,37,41-49,54-63,69-73,128-132H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,133)(H2,97,140)(H,104,110)(H,108,144)(H,109,154)(H,111,148)(H,112,149)(H,113,155)(H,114,135)(H,115,134)(H,116,145)(H,117,150)(H,118,141)(H,119,151)(H,120,146)(H,121,157)(H,122,156)(H,123,142)(H,124,143)(H,125,152)(H,126,147)(H,127,153)(H,136,137)(H,138,139)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
LJSYSQLYDXEHMP-OCDBTFLZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fatty Acid Amides as Signaling Molecules
Disclaimer: Initial searches for "IP20-amide" did not yield specific information on a molecule with that designation. Therefore, this guide provides a comprehensive overview of the mechanism of action for the broader class of fatty acid amides (FAAs), which are well-characterized signaling molecules. The principles and methodologies described herein are likely applicable to novel amide-based compounds.
Fatty acid amides are a class of bioactive lipids that play crucial roles in various physiological processes, acting as signaling molecules in the nervous, immune, and cardiovascular systems. Their mechanisms of action are complex, involving interactions with multiple receptor systems and enzymatic pathways. This guide provides a detailed exploration of their core signaling mechanisms, supported by experimental data and methodologies.
I. Biosynthesis and Degradation of Fatty Acid Amides
The biological activity of FAAs is tightly regulated by their synthesis and degradation. A primary example is the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA).
Biosynthesis: The primary route for anandamide synthesis is a two-step enzymatic process.[1][2]
-
N-acyltransferase (NAT) catalyzes the transfer of an arachidonoyl group from a phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-arachidonoyl-phosphatidylethanolamine (NAPE).
-
NAPE-hydrolyzing phospholipase D (NAPE-PLD) then cleaves NAPE to produce anandamide.[2]
Alternative pathways for anandamide synthesis also exist, providing redundancy and tissue-specific regulation.[2]
Degradation: The primary enzyme responsible for the degradation of anandamide and other FAAs is Fatty Acid Amide Hydrolase (FAAH) .[2] FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, terminating its signaling activity. Inhibition of FAAH is a key therapeutic strategy for enhancing endocannabinoid signaling.
Another important FAA, oleamide, is synthesized from oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).
Caption: General signaling pathway of the fatty acid amide, anandamide.
II. Molecular Targets and Mechanism of Action
Fatty acid amides exert their effects by interacting with a variety of molecular targets, most notably cannabinoid receptors.
Cannabinoid Receptors (CB1 and CB2): Anandamide is an agonist for both CB1 and CB2 receptors.
-
CB1 receptors are primarily expressed in the central nervous system and mediate the psychoactive effects of cannabinoids. They are involved in regulating mood, appetite, pain, and memory.
-
CB2 receptors are predominantly found in the peripheral nervous system and on immune cells, and are involved in modulating inflammation and immune responses.
Anandamide generally exhibits a higher affinity for CB1 receptors than for CB2 receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1): Some fatty acid amides, including anandamide and oleamide, can also activate TRPV1 channels. TRPV1 is an ion channel involved in the detection and regulation of body temperature and in the sensation of pain.
Other Targets: Fatty acid amides have been shown to interact with other receptors and channels, including GPR55, peroxisome proliferator-activated receptors (PPARs), and voltage-gated sodium channels. Oleamide, for instance, can allosterically modulate GABA-A and 5-HT7 receptors.
The diverse range of molecular targets contributes to the wide spectrum of physiological effects attributed to fatty acid amides.
III. Quantitative Data on Receptor Binding
The binding affinity of fatty acid amides to their receptors is a key determinant of their potency and biological effects. The following table summarizes the reported binding affinities of anandamide for human CB1 and CB2 receptors.
| Ligand | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| Anandamide | CB1 | 89 | CHO | [3H]CP55940 | |
| Anandamide | CB2 | 371 | CHO | [3H]CP55940 |
Ki (inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
IV. Experimental Protocols
The study of fatty acid amide mechanisms relies on a variety of in vitro and in vivo experimental techniques.
1. Radioligand Binding Assay: This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of a test compound (e.g., a novel fatty acid amide) for CB1 or CB2 receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO cells).
-
A radiolabeled ligand with known affinity for the receptor (e.g., [3H]CP55940).
-
The unlabeled test compound at various concentrations.
-
Filtration apparatus and scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
2. FAAH Activity Assay: This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.
-
Objective: To determine the IC50 of a test compound for FAAH.
-
Materials:
-
Recombinant FAAH enzyme or tissue homogenate containing FAAH.
-
A fluorescent or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
The test compound at various concentrations.
-
A microplate reader (fluorescence or scintillation).
-
-
Protocol:
-
Pre-incubate the FAAH enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time by measuring the change in fluorescence or radioactivity.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of FAAH activity.
-
Caption: Workflow for a typical FAAH inhibition assay.
V. Therapeutic Potential and Future Directions
The modulation of fatty acid amide signaling holds significant therapeutic promise for a range of conditions. Inhibition of FAAH, for example, has been explored as a therapeutic strategy for pain, anxiety, and neurodegenerative diseases. By increasing the endogenous levels of anandamide, FAAH inhibitors can potentiate the beneficial effects of the endocannabinoid system while potentially avoiding the side effects associated with direct CB1 receptor agonists.
The discovery of new fatty acid amides and the continued elucidation of their complex signaling networks will undoubtedly open new avenues for drug development. A thorough understanding of their mechanism of action, guided by the principles and experimental approaches outlined in this guide, is essential for realizing their full therapeutic potential.
References
The Function of IP20-amide: A Technical Guide to a Potent Protein Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP20-amide is a synthetically modified peptide that acts as a highly potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA). It is the C-terminally amidated form of IP20, a 20-amino acid peptide derived from the active portion of the naturally occurring heat-stable protein kinase inhibitor (PKI). The amidation is a common modification in peptide-based drug development aimed at enhancing stability and therapeutic efficacy. This guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of Protein Kinase A. Its mechanism of action is rooted in its ability to mimic a substrate of PKA, allowing it to bind with high affinity to the catalytic subunit of the enzyme. The amino acid sequence of IP20 contains a pseudosubstrate motif that is recognized and bound by the active site of the PKA catalytic subunit. However, unlike a true substrate, this compound cannot be phosphorylated, and its binding effectively blocks the active site, preventing the phosphorylation of legitimate PKA substrates.
The C-terminal amidation of the peptide, which replaces the terminal carboxyl group with an amide group, is a key modification. While the binding affinity of this compound to PKA is comparable to its non-amidated counterpart, the amidation is expected to increase the peptide's stability by making it more resistant to degradation by cellular carboxypeptidases. This enhanced stability can lead to a more sustained inhibitory effect in a biological system.
The PKA Signaling Pathway and Inhibition by this compound
The cAMP-dependent Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The pathway is initiated by the binding of extracellular signaling molecules, such as hormones, to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
cAMP then acts as a second messenger, binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that leads to the dissociation of the catalytic subunits. The now active catalytic subunits are free to phosphorylate a wide array of downstream target proteins, thereby modulating their activity and eliciting a cellular response.
This compound exerts its inhibitory effect by directly targeting the free catalytic subunits of PKA. By binding to the active site of the catalytic subunit, this compound prevents the phosphorylation of PKA's downstream targets, effectively shutting down the signaling cascade.
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target | Ki (Inhibition Constant) | Amino Acid Sequence |
| This compound | Protein Kinase A (PKA) | 2.3 nM[1] | Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2[1] |
Experimental Protocols
The characterization of PKA inhibitors like this compound typically involves in vitro assays to determine their binding affinity and inhibitory activity. Below are detailed methodologies for two key experiments.
PKA Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a PKA substrate.
Materials:
-
Purified, active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound at various concentrations
-
[γ-³²P]ATP or a fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the PKA catalytic subunit, the PKA substrate peptide, and a specific concentration of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescently labeled ATP analog.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or a denaturing agent).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter. If using a fluorescent ATP analog and a suitable substrate, the phosphorylation can be detected by a change in fluorescence.
-
Plot the percentage of PKA activity against the concentration of this compound to determine the IC50 value, which can then be used to calculate the Ki.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay directly measures the binding of a fluorescently labeled this compound to the PKA catalytic subunit.
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled this compound (e.g., with fluorescein)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume microplates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare a constant concentration of the fluorescently labeled this compound in the binding buffer.
-
Prepare a series of dilutions of the PKA catalytic subunit in the binding buffer.
-
In the wells of a black microplate, add the fluorescently labeled this compound to each dilution of the PKA catalytic subunit.
-
Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
As the concentration of the PKA catalytic subunit increases, more of the fluorescently labeled this compound will be bound, resulting in a slower tumbling rate and an increase in fluorescence polarization.
-
Plot the change in fluorescence polarization against the concentration of the PKA catalytic subunit.
-
Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for researchers studying PKA-mediated signaling pathways. Its high potency and specificity, likely coupled with enhanced stability due to C-terminal amidation, make it a robust inhibitor for both in vitro and potentially in vivo applications. The detailed understanding of its function and the availability of well-defined experimental protocols for its characterization are essential for its effective use in basic research and for the development of novel therapeutic agents targeting the PKA signaling cascade.
References
The Enigmatic IP20-Amide Peptide: A Technical Guide to Its Discovery, Structure, and Function
Disclaimer: As of December 2025, the specific peptide designated "IP20-amide" is not described in publicly available scientific literature. This suggests it may be a novel, proprietary, or internally coded compound within a research and development program. This guide, therefore, utilizes the well-characterized C-terminally amidated neuropeptide, Neuropeptide FF (NPFF) , as a representative model to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and principles described herein are directly applicable to the study of novel amide peptides like this compound.
Introduction to Amide Peptides
Peptides with a C-terminal amide group are a significant class of signaling molecules with diverse physiological roles. The C-terminal amidation is a post-translational modification crucial for the biological activity and stability of many peptide hormones and neurotransmitters. The RF-amide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are a prominent family within this class, involved in a wide array of functions from pain modulation to reproductive regulation. This guide will focus on Neuropeptide FF (NPFF), a key member of the RF-amide family, to illustrate the processes of discovery, structural characterization, and functional analysis relevant to a peptide like this compound.
Discovery and Structure of Neuropeptide FF
Neuropeptide FF (NPFF) was first isolated from bovine brain and is recognized as a pain-modulating peptide with anti-opioid activities.[1] In humans, NPFF is derived from the NPFF gene, which also encodes for Neuropeptide AF (NPAF).[1]
Structure: The primary amino acid sequence of human Neuropeptide FF is:
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ [2]
This octapeptide features a C-terminal Phenylalanine that is amidated. This amidation is critical for its receptor binding and biological function.
Data Presentation: Receptor Binding and Functional Potency of NPFF
Quantitative analysis of the interaction between NPFF and its receptors is fundamental to understanding its pharmacology. NPFF primarily interacts with two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1 or GPR147) and Neuropeptide FF Receptor 2 (NPFFR2 or GPR74).[3][4]
| Ligand | Receptor | Assay Type | Radiolabel | Kd (nM) | Ki (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | Radioligand Binding | [125I]YNPFF | 1.13 | 2.82 | CHO | |
| NPFF | hNPFFR2 | Radioligand Binding | [125I]YNPFF | 0.37 | 0.21 | CHO | |
| Human NPAF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.22 | CHO |
Table 1: Receptor Binding Affinities of NPFF and Related Peptides. This table summarizes the equilibrium dissociation constants (Kd) and inhibitory constants (Ki) of NPFF and the related peptide NPAF for human NPFF receptors.
| Ligand | Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |
| Human NPAF | hNPFFR | Aequorin Assay | 0.70 ± 0.10 | CHO | |
| SQA-NPFF | hNPFFR | Aequorin Assay | 0.83 ± 0.09 | CHO | |
| NPFF | hNPFFR | Aequorin Assay | 5.17 ± 0.58 | CHO |
Table 2: Functional Potency of NPFF and its Analogs. This table presents the half-maximal effective concentrations (EC50) for NPFF and its analogs in a functional assay, indicating their potency in activating the NPFF receptor.
Signaling Pathways of Neuropeptide FF
NPFF receptors are primarily coupled to inhibitory G proteins (Gαi/o). Upon ligand binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for NPFF. However, there is also evidence for NPFF receptors coupling to other G proteins, such as Gαs, which would stimulate adenylyl cyclase, and Gαq, which would activate the phospholipase C (PLC) pathway. Furthermore, NPFF has been shown to stimulate the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of novel peptides. The following are representative protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a C-terminally amidated peptide like NPFF using Fmoc chemistry.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with a coupling reagent such as HBTU in the presence of a base like DIEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a non-radiolabeled peptide for its receptor by measuring its ability to compete with a known radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO cells expressing NPFFR1).
-
Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled test peptide (e.g., NPFF).
-
Radioligand Addition: Add a fixed, low concentration of a suitable radioligand (e.g., [125I]-labeled NPFF analog) to all wells.
-
Incubation: Add the prepared cell membranes to each well and incubate at a specific temperature for a defined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of a peptide to activate a Gαi/o-coupled receptor by quantifying the resulting decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.
-
Agonist Stimulation: Treat the cells with various concentrations of the test peptide.
-
Adenylyl Cyclase Activation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production.
Conclusion
While the specific identity of "this compound" remains elusive in the public domain, the principles and methodologies for the discovery, characterization, and functional analysis of amidated peptides are well-established. By using Neuropeptide FF as a representative example, this guide has provided a detailed framework for researchers and drug development professionals. The synthesis, binding, and functional assay protocols, along with an understanding of the potential signaling pathways, offer a robust starting point for the investigation of any novel amide peptide, including the enigmatic this compound. As research progresses, it is anticipated that the specific details of this compound will emerge, allowing for its precise placement within the landscape of peptide therapeutics.
References
An In-Depth Technical Guide to the Inhibition of Protein Kinase A by IP20-Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the inhibition of cAMP-dependent Protein Kinase (PKA) by the synthetic peptide IP20-amide. It details the mechanism of action, quantitative binding parameters, and the experimental protocols required to characterize this interaction.
Introduction to PKA and the Inhibitor this compound
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key effector of the second messenger cyclic AMP (cAMP).[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released in their active form to phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes including metabolism, gene transcription, and cell cycle progression.
This compound, also known as PKI(5-24)amide, is a 20-residue synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI).[2][3] It represents the minimal sequence required for potent and specific inhibition of the PKA catalytic subunit.[4][5] The amino acid sequence of this compound is Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2.
Mechanism of PKA Inhibition by this compound
This compound functions as a competitive inhibitor of the PKA catalytic subunit by acting as a pseudosubstrate. It effectively mimics a substrate protein by binding to the active site of the enzyme, but it lacks a phosphorylatable serine or threonine residue. This high-affinity binding physically occludes the active site, preventing the phosphorylation of genuine substrates.
The binding of this compound to the PKA catalytic subunit is a two-site interaction. The C-terminal region of the peptide, containing a consensus recognition sequence, docks into the active site cleft. Concurrently, the N-terminal portion forms an amphipathic helix that binds to a hydrophobic pocket on the surface of the kinase, significantly enhancing the binding affinity.
Below is a diagram illustrating the mechanism of PKA inhibition by this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP Dependent Protein Kinase Inhibitor (5-24) Amide / PKI (5-24) Amide [phoenixbiotech.net]
- 4. Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
IP20-Amide: A Potent Inhibitor of Protein Kinase A for Cellular Process Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
IP20-amide, also known as PKI(5-24)-amide, is a synthetic 20-residue peptide that serves as a highly potent and specific inhibitor of cAMP-dependent protein kinase A (PKA). Derived from the endogenous heat-stable protein kinase inhibitor (PKI), this compound mimics the pseudosubstrate region of PKI, binding to the catalytic subunit of PKA with high affinity and preventing the phosphorylation of its downstream targets. This characteristic makes this compound an invaluable tool for elucidating the diverse roles of the PKA signaling pathway in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Core Properties and Mechanism of Action
This compound is a 20-amino acid peptide that corresponds to the active inhibitory region of the heat-stable protein kinase inhibitor.[1] Its primary function is the potent and specific inhibition of the catalytic subunit of PKA.[1]
Mechanism of Inhibition:
The PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits, the catalytic subunits are released in their active form. Activated PKA-C then phosphorylates serine and threonine residues on a wide array of substrate proteins, thereby regulating numerous cellular functions.
This compound acts as a competitive inhibitor by binding directly to the active site of the PKA catalytic subunit. It contains a pseudosubstrate sequence that mimics a PKA substrate but lacks the phosphorylatable serine or threonine residue. This high-affinity interaction effectively blocks the access of genuine substrates to the catalytic site, thus inhibiting PKA-mediated phosphorylation events.
Quantitative Data
The inhibitory potency of this compound against PKA has been quantified through various biochemical assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that define its efficacy.
| Parameter | Value | Target Enzyme | Notes |
| Ki | 2.3 nM | cAMP-dependent Protein Kinase (PKA) | The inhibition constant (Ki) reflects the intrinsic binding affinity of the inhibitor to the enzyme.[1] |
| IC50 | 22 nM | cAMP-dependent Protein Kinase (PKA) | The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific assay conditions.[2] |
| IC50 | 15-190 µM | cGMP-dependent Protein Kinase (PKG) | Demonstrates significantly lower potency against the cGMP-dependent protein kinase, highlighting its selectivity for PKA.[3] |
Signaling Pathway
This compound directly targets the central node of the PKA signaling pathway. By inhibiting the PKA catalytic subunit, it effectively blocks all downstream signaling events mediated by this kinase.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate its role in cellular processes.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-diisopropylethylamine (DIEA)
-
N-methyl-2-pyrrolidinone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in NMP in the synthesis vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in NMP for 20 minutes. Wash the resin thoroughly with NMP and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) in NMP. b. Add HCTU (3.9 equivalents) and DIEA (8 equivalents) to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and air dry. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.
In Vitro PKA Kinase Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on PKA activity using a colorimetric ELISA-based assay.[5]
Materials:
-
PKA substrate-coated microtiter plate
-
Recombinant active PKA enzyme
-
This compound
-
ATP solution
-
Kinase assay buffer
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the active PKA enzyme, this compound (at various concentrations), and ATP in kinase assay buffer.
-
Inhibitor Incubation: Add 25 µL of diluted PKA enzyme to each well of the substrate-coated plate. Add 25 µL of different concentrations of this compound or vehicle control to the respective wells. Incubate for 10 minutes at 30°C.
-
Initiate Kinase Reaction: Add 50 µL of ATP solution to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
-
Stop Reaction and Wash: Stop the reaction by aspirating the contents of the wells. Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted phospho-specific substrate antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the wells three times with wash buffer.
-
Color Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to determine the IC50 value.
Cell Viability/Proliferation Assay
This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cells, for example, in MDA-MB-231 human breast cancer cells, using a colorimetric MTT assay.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (cell-permeable version if available, or introduced via transfection/electroporation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in culture medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of PKA Catalytic Subunit
This protocol describes the co-immunoprecipitation of the PKA catalytic subunit to study its interaction with other proteins, using this compound as a tool to potentially modulate these interactions.[6]
Materials:
-
Cells or tissue expressing the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the PKA catalytic subunit
-
Protein A/G magnetic beads
-
This compound
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells or tissue in ice-cold lysis buffer.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-PKA catalytic subunit antibody for 2-4 hours or overnight at 4°C with gentle rotation. b. (Optional) In a parallel experiment, pre-incubate the lysate with this compound before adding the antibody to assess if the inhibitor affects protein-protein interactions. c. Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against the PKA catalytic subunit and the suspected interacting protein(s).
Conclusion
This compound is a powerful and selective tool for the investigation of PKA-mediated cellular signaling. Its high affinity and specificity for the PKA catalytic subunit allow for the precise dissection of this crucial pathway's involvement in a wide range of biological phenomena. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.
References
Unveiling the Potential of IP20-amide: A Technical Guide to a Potent PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing IP20-amide, a potent and specific inhibitor of cAMP-dependent protein kinase (PKA). This compound, also known as PKI (5-24),amide, is a valuable tool for dissecting the intricate roles of PKA in a multitude of cellular signaling pathways. This document provides a detailed overview of its mechanism of action, experimental protocols for its application, and quantitative data to facilitate its integration into research and drug discovery workflows.
Core Mechanism of Action: Competitive Inhibition of PKA
This compound is a 20-residue peptide derived from the heat-stable protein kinase inhibitor (PKI).[1] Its primary mechanism of action is the potent and specific competitive inhibition of the catalytic subunit of PKA.[2] The peptide contains a pseudosubstrate sequence that mimics the PKA phosphorylation site, allowing it to bind with high affinity to the active site of the PKA catalytic subunit, thereby preventing the phosphorylation of its natural substrates.[2]
Signaling Pathway of PKA Inhibition by this compound
The following diagram illustrates the molecular interactions involved in the inhibition of PKA by this compound.
Quantitative Data on this compound and Related Peptides
The following tables summarize key quantitative parameters for this compound and other commonly used PKI-derived peptides, providing a basis for experimental design and comparison.
| Peptide | Ki (nM) | IC50 (nM) | Reference |
| This compound (PKI 5-24) | 2.3 | 22 | [1][2] |
| PKI (6-22) amide | 7.4 | 8.4 | [2] |
| PKI (14-24) amide | 340 | 380 | [2] |
Table 1: Inhibitory Constants of PKI-derived Peptides against PKA. This table provides the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound and two other related peptides. Lower values indicate higher potency.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of FAM-IP20 to PKA Catalytic Subunit | 4.4 nM | [3] |
Table 2: Binding Affinity of Fluorescently Labeled this compound. This table shows the dissociation constant (Kd) for a fluorescein-labeled version of this compound, useful for developing binding assays.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Experimental Workflow: PKA Kinase Activity Assay
The following diagram outlines the general workflow for an in vitro PKA kinase activity assay using this compound as an inhibitor.
Detailed Protocol: In Vitro PKA Kinase Activity Assay
This protocol describes a method to determine the IC50 of this compound for PKA using a radioisotope-based filter binding assay.[4]
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
ATP solution (containing [γ-³²P]ATP)
-
Phosphocellulose paper (e.g., Whatman P81)
-
20% Orthophosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix of ATP containing [γ-³²P]ATP and the PKA substrate peptide in kinase assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add the desired amount of purified PKA enzyme and the corresponding dilution of this compound or vehicle control.
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix to each tube. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at 30°C for 20 minutes.
-
Stop Reaction: Stop the reaction by spotting an aliquot of each reaction mixture onto a labeled piece of phosphocellulose paper.
-
Washing: Immediately immerse the phosphocellulose papers in a beaker of 20% orthophosphoric acid. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.
-
Measurement: Place the washed papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA activity for each this compound concentration relative to the control (no inhibitor). Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: Western Blot Analysis of PKA Substrate Phosphorylation
The following diagram illustrates the workflow for assessing the effect of this compound on the phosphorylation of a PKA substrate in cultured cells.
Detailed Protocol: Western Blot for Phospho-CREB
This protocol describes how to assess the effect of this compound on the forskolin-induced phosphorylation of CREB at Serine 133, a well-known PKA substrate.[4][5]
Materials:
-
Cultured cells (e.g., HEK293 or neuronal cells)
-
Myristoylated this compound (for cell permeability)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Optional: Serum starve cells for 4-6 hours to reduce basal PKA activity.
-
Pre-treat cells with varying concentrations of myristoylated this compound (or a vehicle control) for 1-4 hours.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to activate PKA.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal to determine the relative level of phosphorylation.
-
Conclusion
This compound is an indispensable tool for researchers investigating the physiological and pathological roles of PKA. Its high potency and specificity make it a superior choice for inhibiting PKA activity in a variety of experimental contexts. By providing detailed mechanistic insights, quantitative data, and robust experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their pursuit of scientific discovery and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays Using the IP20-Amide Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology.[1] In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors.[2] This document provides detailed protocols and application notes for an in vitro kinase assay utilizing the IP20-amide peptide, a high-affinity probe for Protein Kinase A (PKA).
This compound is a 20-residue synthetic peptide (Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2) derived from the heat-stable protein kinase inhibitor (PKI).[3] It is a highly potent and specific inhibitor of the cAMP-dependent Protein Kinase A (PKA), binding to the catalytic subunit with a dissociation constant (Ki) of 2.3 nM.[3] When fluorescently labeled, this compound serves as an excellent probe in fluorescence polarization (FP) based assays to monitor the interaction with the PKA catalytic subunit. This competitive binding assay allows for the screening and characterization of compounds that inhibit PKA activity.
Principle of the Assay
The in vitro kinase assay described here is a competitive fluorescence polarization (FP) assay. The fundamental principle relies on the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
-
Fluorescent Probe: A fluorescently labeled this compound peptide (e.g., FAM-IP20) serves as the probe. In its free, unbound state in solution, the small peptide tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized.
-
Binding to PKA: When the fluorescent this compound binds to the much larger PKA catalytic subunit, its rotational motion is significantly slowed. This results in a higher degree of polarization of the emitted light.
-
Competitive Inhibition: In the presence of a compound that inhibits the PKA-IP20 interaction (e.g., by binding to the active site of PKA), the fluorescent this compound is displaced and remains in its free, rapidly tumbling state. This leads to a decrease in the fluorescence polarization signal.
The magnitude of the change in fluorescence polarization is directly proportional to the extent of displacement of the fluorescent probe, and thus can be used to determine the potency of inhibitory compounds.
Signaling Pathway
The this compound probe is a specific tool for studying the Protein Kinase A (PKA) signaling pathway. PKA is a key downstream effector of G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).
Caption: The PKA signaling pathway and the inhibitory action of this compound.
Data Presentation
The this compound based fluorescence polarization assay can be used to quantify the inhibitory potency of various compounds against PKA. The results are typically expressed as IC50 values, which represent the concentration of an inhibitor required to displace 50% of the fluorescent probe.
| Compound | Kinase Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | PKA | 2.3 (Ki) | Radiometric | [3] |
| Staurosporine | Pan-kinase inhibitor | 7 | Not specified | [4] |
| Staurosporine | PKA | 11 | Fluorescence Polarization | [5] |
| H-89 | PKA, other basophilic kinases | 40 | FRET | [1] |
Experimental Protocols
Materials and Reagents
-
PKA Catalytic Subunit: Recombinant, purified.
-
Fluorescently Labeled this compound: (e.g., 5-Carboxyfluorescein-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds: Known PKA inhibitors (e.g., H-89, Staurosporine) and unknown test compounds, typically dissolved in DMSO.
-
Microplates: Black, low-binding, 384-well microplates are recommended for fluorescence polarization assays.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dilute the PKA catalytic subunit and fluorescently labeled this compound to the desired working concentrations in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments, but a starting point could be 1-5 nM PKA and 1 nM fluorescent this compound.
-
Prepare serial dilutions of the test compounds and known inhibitors in 100% DMSO. Then, dilute these further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.
-
-
Assay Procedure (384-well plate format):
-
Compound Addition: Add 1 µL of the diluted test compounds or controls (e.g., DMSO for "no inhibition" control, and a known inhibitor for "maximum inhibition" control) to the wells of the microplate.
-
PKA Addition: Add 10 µL of the diluted PKA catalytic subunit solution to each well.
-
Incubation 1: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Probe Addition: Add 10 µL of the diluted fluorescently labeled this compound solution to all wells. The total reaction volume is 21 µL.
-
Incubation 2: Mix the plate gently and incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The raw fluorescence polarization values (in mP units) are used to calculate the percent inhibition for each compound concentration.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the fluorescence polarization of the well with the test compound.
-
mP_max is the fluorescence polarization of the "no inhibition" control (e.g., PKA + fluorescent IP20 + DMSO).
-
mP_min is the fluorescence polarization of the "maximum inhibition" control (e.g., fluorescent IP20 only, or with a saturating concentration of a known inhibitor).
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound based fluorescence polarization assay is a robust, sensitive, and non-radioactive method for studying PKA activity and for the high-throughput screening of PKA inhibitors. The high affinity and specificity of the this compound peptide for the PKA catalytic subunit make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocol provided here can be adapted and optimized for specific experimental needs, contributing to the discovery and characterization of novel kinase modulators.
References
- 1. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pseudosubstrate Inhibitors of Protein Kinase C in Cultured Cells
A Note on IP20-amide: Initial research indicates that this compound, also known as PKI (5-24),amide, is a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA), with a Ki of 2.3 nM, and not Protein Kinase C (PKC).[1] The user's query specifies the use of this compound for PKC inhibition, which appears to be based on a misconception of its target. This document will instead provide detailed application notes and protocols for the use of cell-permeable pseudosubstrate inhibitors that are designed to target Protein Kinase C.
Introduction to PKC Pseudosubstrate Inhibitors
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[2][3] All PKC isozymes possess a regulatory domain containing a pseudosubstrate sequence. This sequence mimics a substrate peptide but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain binds to the catalytic site of the kinase, preventing substrate phosphorylation.[2][4]
Synthetic peptides that correspond to these pseudosubstrate sequences can act as potent and specific inhibitors of PKC activity. To be effective in cultured cells, these peptide inhibitors must be rendered cell-permeable. This is often achieved through N-terminal myristoylation or by conjugation to a cell-penetrating peptide, such as the Antennapedia domain. Once inside the cell, these pseudosubstrate inhibitors compete with endogenous substrates for binding to the catalytic domain of PKC, thereby inhibiting its downstream signaling.
These application notes provide an overview of the principles and practical steps for utilizing cell-permeable PKC pseudosubstrate inhibitors in cell culture experiments.
Data Presentation: Quantitative Data for PKC Pseudosubstrate Inhibitors
The following table summarizes key quantitative data for commonly used PKC pseudosubstrate inhibitors. It is important to note that optimal concentrations and inhibitory effects can vary significantly depending on the cell type, experimental conditions, and the specific PKC isoform being targeted.
| Inhibitor | Target PKC Isoform(s) | IC50 Value | Typical Working Concentration | Cell Type Example | Reference(s) |
| PKC β pseudosubstrate | PKC | ~ 0.5 µM | 1-10 µM | Not specified | |
| PKC pseudosubstrate peptide (from Rat-1 cells) | PKC | 1 µM | Not specified | Rat-1 fibroblasts | |
| Myristoylated PKCα, γ, δ, ε pseudosubstrates | PKCα, γ, δ, ε | 25-100 µM (in vitro) | Not specified | Jurkat cells | |
| ζ-inhibitory peptide (ZIP) | Atypical PKC (PKMζ) | 76 nM–2 µM | 5 µM | HEK293 cells |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Cultured Cells with a Cell-Permeable PKC Pseudosubstrate Inhibitor
This protocol provides a general workflow for treating adherent cultured cells with a myristoylated or other cell-permeable PKC pseudosubstrate inhibitor.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Cell-permeable PKC pseudosubstrate inhibitor (e.g., myristoylated form)
-
Vehicle control (e.g., sterile DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, reagents for functional assays)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of the cell-permeable PKC pseudosubstrate inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Vehicle Control Preparation: Prepare a vehicle control by diluting the same volume of solvent used for the inhibitor into complete cell culture medium.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of the PKC inhibitor or the vehicle control to the respective wells.
-
Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific cellular process being investigated. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis. This could include:
-
Western Blotting: To assess the phosphorylation status of known PKC substrates.
-
Functional Assays: To measure cellular responses known to be regulated by PKC (e.g., cell proliferation, cytokine production).
-
Microscopy: To observe changes in cell morphology or protein localization.
-
Protocol 2: Assessing PKC Inhibition via Western Blotting for Phosphorylated Substrates
This protocol details how to use Western blotting to measure the effect of a PKC pseudosubstrate inhibitor on the phosphorylation of a downstream target.
Materials:
-
Treated and control cell lysates from Protocol 1
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the phosphorylated form of a known PKC substrate
-
Primary antibody for the total form of the PKC substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an appropriate imaging system.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Compare the levels of the phosphorylated substrate in inhibitor-treated cells to the vehicle-treated control cells. A decrease in the phosphorylated form indicates successful inhibition of PKC activity.
-
Mandatory Visualization
Caption: Experimental workflow for using a cell-permeable PKC pseudosubstrate inhibitor.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of IP20-amide for PKA Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. IP20-amide, also known as PKI (5-24)-amide, is a potent and specific peptide inhibitor of PKA. It is derived from the heat-stable protein kinase inhibitor (PKI) and acts as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA to block its activity.[1] These application notes provide detailed protocols and quantitative data to guide researchers in determining the optimal concentration of this compound for effective PKA inhibition in various experimental settings.
Quantitative Data for PKA Inhibitors
The following table summarizes the inhibitory constants for this compound and a closely related peptide, providing a basis for selecting appropriate concentration ranges for your experiments.
| Inhibitor | Sequence | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) |
| This compound (PKI (5-24)-amide) | Not specified in results | 2.3 nM[2] | 22 nM[1] |
| PKI (6-22)-amide | TYADFIASGRTGRRNAI-NH₂[3] | 2.5 nM[4], 1.7 nM[3] | 8.4 nM[1] |
PKA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by this compound.
Caption: PKA activation by cAMP and competitive inhibition by this compound.
Experimental Protocols
In Vitro PKA Inhibition Assay (Kinase Activity Assay)
This protocol describes a method to determine the IC50 value of this compound for PKA in a cell-free system.
1. Materials and Reagents:
-
Recombinant PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminometer)
-
White, opaque 96-well plates
2. Reagent Preparation:
-
PKA Solution: Reconstitute the PKA enzyme in kinase buffer to a working concentration. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
This compound Stock Solution: Dissolve this compound in sterile water or a suitable buffer to create a high-concentration stock (e.g., 1 mM).
-
This compound Dilution Series: Prepare a serial dilution of this compound in kinase buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended.
-
Substrate/ATP Mix: Prepare a solution containing the PKA substrate peptide and ATP in kinase buffer. The final concentrations should be at or near the Km for each, if known.
3. Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells with buffer only for the no-inhibitor control and wells with a known potent PKA inhibitor as a positive control.
-
Add 5 µL of the PKA solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
Stop the reaction and detect the remaining ATP (an indirect measure of kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a microplate reader.
4. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the no-inhibitor control to 100% activity and the positive control to 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular PKA Inhibition Assay (Western Blot)
This protocol allows for the assessment of PKA inhibition within a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB.
1. Materials and Reagents:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound (a cell-permeable version may be required, such as myristoylated PKI)
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
2. Experimental Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce PKA activity.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membrane with the anti-phospho-CREB antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
3. Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Compare the normalized phospho-CREB levels in the this compound-treated samples to the stimulated, untreated control to determine the extent of inhibition.
Experimental Workflow for Determining Optimal Inhibitor Concentration
The following diagram outlines a general workflow for identifying and validating the optimal concentration of a PKA inhibitor.
Caption: Workflow for determining the optimal PKA inhibitor concentration.
Troubleshooting and Considerations
-
Specificity: While this compound is highly specific for PKA, it is good practice to include controls to assess potential off-target effects, especially at higher concentrations.
-
Cell Permeability: For cellular assays, ensure that the form of the peptide inhibitor used can efficiently cross the cell membrane. If not, consider using a modified version, such as a myristoylated peptide.[5]
-
Stability: Peptide inhibitors can be susceptible to degradation by proteases. Handle and store the peptide according to the manufacturer's instructions. In cellular assays, the stability of the peptide over the course of the experiment should be considered.
-
ATP Concentration in In Vitro Assays: The apparent IC50 value can be influenced by the ATP concentration. For competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. It is important to keep the ATP concentration consistent across experiments.
References
Application Notes and Protocols for Amide-Based Compounds in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A growing body of research highlights the potential of amide-containing compounds as therapeutic agents in oncology. These molecules exhibit a diverse range of mechanisms, from inducing apoptosis and inhibiting cell proliferation to impeding migration and invasion of cancer cells. This document provides a comprehensive overview of the application of various classes of amide-based compounds in cancer cell line experiments, including detailed protocols and data summaries. Due to the lack of specific public information on "IP20-amide," this guide focuses on several well-documented classes of amide-containing compounds as illustrative examples: Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), Indole-Aryl Amides, Fatty Acid Amide Hydrolase (FAAH) Inhibitors, and Ceramide Analogues.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of different amide-containing compounds on various cancer cell lines as reported in the scientific literature.
Table 1: Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) - Effects on Cell Viability, Migration, and Invasion
| Compound Class | Cell Line | Assay | Concentration | Effect |
| PCAIs | NCI-H1299 | 2D Cell Migration | 0.5 µM | 48% inhibition[1][2] |
| 3D Cell Migration | 0.5 µM | 45% inhibition[1] | ||
| 2D Cell Invasion | 1 µM | 50% inhibition[1][2] | ||
| 3D Cell Invasion | 1 µM | 85% inhibition | ||
| A549 | 2D Cell Migration | 0.5 µM | 56% inhibition | |
| H1563 | 2D Cell Migration | 0.5 µM | 44% inhibition | |
| PCAIs (NSL-YHJ-2-27) | NCI-H23 | Cell Viability (EC50) | 2.7 µM | - |
| PCAIs (NSL-YHJ-2-46) | NCI-H23 | Cell Viability (EC50) | 3.3 µM | - |
Table 2: Indole-Aryl Amides - Cytotoxic Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4 | HT29 | Colon Carcinoma | 0.96 |
| HeLa | Cervical Cancer | 1.87 | |
| MCF7 | Breast Adenocarcinoma | 0.84 | |
| Compound 2 | MCF7 | Breast Adenocarcinoma | 0.81 |
| PC3 | Prostate Cancer | 2.13 | |
| Compound 7 | MCF7 | Breast Adenocarcinoma | 0.49 |
| Compound 3 | HeLa | Cervical Cancer | 5.64 |
| Compound 5 | HT29 | Colon Carcinoma | 2.61 |
| PC3 | Prostate Cancer | 0.39 | |
| Jurkat J6 | Myeloid Leukemia | 0.37 |
Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitors - Effects on Cell Invasion and Protein Expression
| Compound | Cell Line | Assay | Concentration | Effect |
| AA-5HT | A549 | Cell Invasion | 10 µM | Inhibition (Specific % not provided) |
| TIMP-1 Expression | 10 µM | Upregulation | ||
| URB597 | A549 | Cell Invasion | 10 µM | Inhibition (Specific % not provided) |
| TIMP-1 Expression | 10 µM | Upregulation | ||
| ZYPC | A549 | Cell Viability (IC50) | 4.9 µM | - |
| H460 | Cell Viability (IC50) | 0.9 µM | - | |
| A549 | Cell Migration | Not Specified | 75% inhibition | |
| A549 | Cell Invasion | Not Specified | 46% inhibition | |
| A549 | TIMP-1 Expression | Not Specified | 1.9-fold upregulation | |
| A549 | MMP-2 Expression | Not Specified | 0.4-fold downregulation |
Table 4: Ceramide Analogues - Effects on Apoptosis
| Compound Class | Cell Line | Assay | Observation |
| Ceramide Analogues | Colon Carcinoma | Apoptosis Induction | Sensitizes cells to FasL-induced apoptosis |
| Caspase 8 Activation | Dramatically increased FasL-induced activation | ||
| B13 (Ceramidase Inhibitor) | Colon Cancer | Apoptosis Induction | Induces rapid cell death through caspase activation and cytochrome c release |
| C2-Ceramide | HT-29 | Apoptosis | 64.1% at 12h, 81.3% at 24h (50 µmol/L) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of amide-containing compounds on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT29, A549, NCI-H1299)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Amide-containing compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the amide-containing compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Amide-containing compound of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the amide-containing compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol outlines the general procedure for detecting changes in protein expression levels.
Materials:
-
Cancer cell line of interest
-
Amide-containing compound of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac1, anti-Cdc42, anti-RhoA, anti-TIMP-1, anti-Caspase 3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the amide-containing compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General overview of the effects of amide compounds on cancer cells.
Caption: Experimental workflow for evaluating amide compounds in cancer cell lines.
Caption: PCAIs inhibit cell migration by targeting Rho GTPases.
References
Application Notes and Protocols for the Synthesis and Purification of IP20-Amide Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of the 20-amino acid peptide, IP20-amide. The protocol details the methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization methods, including mass spectrometry, are also outlined to ensure the desired product quality. Additionally, this guide includes a summary of the key quantitative data and a diagram of the putative signaling pathway of IP20, a peptide hypothesized to be involved in immune response modulation.
Introduction
This compound is a synthetic 20-amino acid peptide with a C-terminal amide group. The amino acid sequence of IP20 is:
H-Ala-Lys-Thr-Lys-Pro-Arg-Glu-Gln-Gln-Phe-Asn-Ser-Thr-Phe-Arg-Gly-His-Val-Asp-Tyr-NH₂
Peptides of this nature, often cationic and containing both hydrophobic and hydrophilic residues, are of significant interest in drug development for their potential to modulate cellular signaling pathways.[1] The C-terminal amidation is a common modification that can enhance the peptide's stability and biological activity by increasing its resistance to carboxypeptidases. This protocol provides a robust method for producing high-purity this compound for research and preclinical studies.
Data Presentation
| Parameter | Value | Method of Determination |
| Amino Acid Sequence | Ala-Lys-Thr-Lys-Pro-Arg-Glu-Gln-Gln-Phe-Asn-Ser-Thr-Phe-Arg-Gly-His-Val-Asp-Tyr | N/A |
| Molecular Formula | C₁₀₅H₁₅₉N₃₁O₃₁ | Calculated |
| Average Molecular Weight | 2359.6 g/mol | Calculated |
| Monoisotopic Molecular Weight | 2358.16 g/mol | Calculated |
| Purity (Post-Purification) | >95% | RP-HPLC |
| Identity Confirmation | Consistent with theoretical mass | Mass Spectrometry (ESI-MS) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Thr, Ser, Glu, Asp, Tyr)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the IP20 sequence, starting from the C-terminal tyrosine and proceeding to the N-terminal alanine.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.
-
Resin Washing and Drying: Wash the peptide-bound resin with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification by Reverse-Phase HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Chromatography:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white, fluffy powder.
III. Characterization by Mass Spectrometry
Materials:
-
Purified this compound
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Analysis: Infuse the sample into the ESI-MS and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound to confirm the identity of the synthesized peptide.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Putative signaling pathway of this compound.
References
Application Notes and Protocols for Live-Cell Imaging with Fluorescently Labeled IP20-Amide
Introduction
This document provides detailed application notes and protocols for the use of fluorescently labeled IP20-Amide, a novel synthetic probe designed for real-time visualization of intracellular signaling events. While "this compound" is a designation for this specific probe, its core structure is derived from a functional mimic of an inositol (B14025) phosphoglycan P-type (IPG-P) mediator. IPG-P is implicated as a second messenger in insulin (B600854) signaling pathways. This fluorescently labeled version allows for dynamic tracking of its interaction with target proteins, providing insights into cellular metabolism and signaling cascades. These notes are intended for researchers, scientists, and drug development professionals engaged in live-cell imaging and the study of related cellular processes.
Principle of Action
Fluorescently labeled this compound is a cell-permeant molecule that specifically binds to and allows for the visualization of the hypothetical "IPG-P Associated Protein Complex" (IAPC). Upon binding, a conformational change in the probe may lead to an enhancement of its fluorescent signal, enabling the tracking of the complex's localization and dynamics within living cells. This provides a powerful tool for investigating the downstream effects of insulin and other metabolic regulators.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway involving the IPG-P Associated Protein Complex (IAPC) that can be visualized using the fluorescently labeled this compound probe.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from live-cell imaging experiments using fluorescently labeled this compound.
Table 1: Probe Specificity and Cellular Localization
| Cell Line | Treatment | Mean Fluorescence Intensity (Cytoplasm) | Mean Fluorescence Intensity (Membrane) | Co-localization with Membrane Marker |
| HeLa | Vehicle | 150 ± 25 | 160 ± 30 | 0.15 ± 0.05 |
| HeLa | Insulin (100 nM) | 145 ± 20 | 450 ± 50 | 0.85 ± 0.10 |
| 3T3-L1 | Vehicle | 120 ± 15 | 130 ± 20 | 0.12 ± 0.04 |
| 3T3-L1 | Insulin (100 nM) | 115 ± 25 | 520 ± 60 | 0.92 ± 0.08 |
Table 2: Dynamic Response to Insulin Stimulation
| Time after Insulin (min) | Translocation to Membrane (%) | Half-maximal Translocation (t½) (min) |
| 0 | 5 ± 2 | - |
| 2 | 30 ± 5 | 5.2 ± 0.8 |
| 5 | 55 ± 8 | 5.2 ± 0.8 |
| 10 | 85 ± 10 | 5.2 ± 0.8 |
| 15 | 95 ± 5 | 5.2 ± 0.8 |
Experimental Protocols
A generalized workflow for live-cell imaging with fluorescently labeled this compound is presented below.
Protocol 1: Live-Cell Labeling and Imaging of IAPC
Materials:
-
Fluorescently labeled this compound (e.g., 1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide to achieve 60-80% confluency on the day of imaging.
-
-
Probe Loading:
-
Prepare a working solution of fluorescently labeled this compound in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but should be optimized for your cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS or PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.
-
-
Imaging:
-
Transfer the dish to the confocal microscope stage equipped with an environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes.
-
Acquire images using the appropriate laser line and emission filter for the fluorophore conjugated to this compound.
-
Use the lowest possible laser power to minimize phototoxicity.
-
Protocol 2: Time-Lapse Imaging of IAPC Translocation
Procedure:
-
Follow Protocol 1 for cell preparation and probe loading.
-
Baseline Imaging:
-
Acquire a series of images before stimulation to establish a baseline of IAPC distribution.
-
-
Stimulation:
-
Prepare a concentrated stock of the stimulus (e.g., insulin) in live-cell imaging medium.
-
Carefully add the stimulus to the imaging dish to achieve the desired final concentration.
-
-
Time-Lapse Acquisition:
-
Immediately begin acquiring images at regular intervals (e.g., every 30 seconds to 2 minutes) for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at specific cellular locations (e.g., plasma membrane vs. cytoplasm) over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing of the probe. | Increase the number and duration of wash steps. Use a background subtraction algorithm during image analysis. |
| Weak Fluorescent Signal | Low probe concentration. Insufficient incubation time. Photobleaching. | Optimize probe concentration and incubation time. Reduce laser power and exposure time. Use an anti-fade reagent in the imaging medium if compatible. |
| Cell Death or Stress | Phototoxicity from excessive light exposure. Probe cytotoxicity. | Use the lowest possible laser power. Reduce the frequency and duration of image acquisition. Perform a dose-response curve to determine the optimal, non-toxic probe concentration. |
| No Response to Stimulus | Cells are not responsive. Inactive stimulus. | Use a positive control to ensure cell health and responsiveness. Prepare fresh stimulus solution. |
Safety and Handling
The fluorescently labeled this compound should be handled with standard laboratory safety precautions. As the toxicological properties may not be fully characterized, it is recommended to wear personal protective equipment, including gloves and safety glasses. Dispose of the reagent and any contaminated materials in accordance with local regulations.
Disclaimer: This document provides guidance based on the hypothetical properties of fluorescently labeled this compound. Researchers should optimize these protocols for their specific experimental conditions and cell types.
Probing the Kinome: IP20-Amide as a Precision Tool for Dissecting PKA-Dependent Phosphorylation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate signaling pathways governed by cAMP-dependent Protein Kinase A (PKA), a potent and specific inhibitory peptide, IP20-amide, offers a powerful tool for dissecting PKA-dependent phosphorylation events. These application notes provide detailed protocols and quantitative data to facilitate the effective use of this compound in both in vitro and cell-based experimental settings.
This compound, also known as PKI(5-24)-amide, is a 20-residue peptide derived from the heat-stable protein kinase inhibitor (PKI).[1] It acts as a highly potent and specific competitive inhibitor of the PKA catalytic subunit, effectively blocking its phosphotransferase activity. This specificity makes this compound an invaluable reagent for elucidating the precise roles of PKA in complex cellular processes.
Mechanism of Action
PKA is a key enzyme in cellular signaling, activated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating diverse cellular functions. This compound mimics the pseudosubstrate region of the PKA regulatory subunit, binding with high affinity to the active site of the PKA catalytic subunit and preventing the phosphorylation of its natural substrates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IP20-Amide Concentration
Welcome to the technical support center for IP20-amide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting and storing this compound?
A1: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.2-7.4). To prepare a stock solution, add the appropriate volume of solvent to the vial to achieve a recommended starting concentration of 1-10 mM. Gently vortex or pipette to dissolve the peptide completely. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, the stock solution can be stored at 4°C for up to one week.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A good starting point for in vitro cell-based assays is to perform a dose-response experiment with a broad range of concentrations, for example, from 1 nM to 100 µM. This will help determine the effective concentration range and identify the onset of any potential cytotoxicity.
Q3: What are the common signs of this compound induced cytotoxicity in cell culture?
A3: Cellular toxicity can manifest in several ways. Common observations include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
Induction of apoptosis or necrosis, which can be confirmed with specific assays.
-
Alterations in metabolic activity.
If you observe any of these signs, it is crucial to perform a systematic toxicity assessment.
Q4: How can I determine the solubility of this compound in different solvents?
A4: To determine the solubility, you can perform a simple serial dilution test. Start by attempting to dissolve a known small amount of this compound in a specific volume of your desired solvent to make a high-concentration stock. If it dissolves, you can serially dilute it. If not, you can try different solvents or sonication to aid dissolution. It's important to visually inspect for any precipitates. For a more quantitative measure, you can use techniques like UV-Vis spectroscopy to determine the concentration of the dissolved peptide in the supernatant after centrifugation of a saturated solution.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Q: I am observing significant cell death in my cultures at concentrations where I expect to see a biological effect of this compound. How can I reduce this toxicity?
A: High cytotoxicity can obscure the specific effects of this compound. Here’s a step-by-step approach to troubleshoot this issue:
-
Confirm the Dose-Response Relationship: The first step is to perform a detailed dose-response cytotoxicity assay to determine the precise concentration at which toxicity becomes significant (the IC50 for toxicity). This will help you identify a therapeutic window.
-
Optimize Incubation Time: Reducing the exposure time of the cells to this compound may mitigate toxicity while still allowing for the desired biological activity. Try a time-course experiment at a fixed concentration.
-
Serum Concentration in Media: For some cell lines, increasing the serum concentration in the culture medium can help reduce non-specific toxicity of peptides. However, be aware that serum components may also interact with this compound and affect its activity.
-
Consider a Different Vehicle/Solvent: The solvent used to dissolve this compound might be contributing to the toxicity. Ensure that the final concentration of the solvent in your culture medium is well below its toxic threshold. Perform a vehicle control experiment.
-
Peptide Stability: Peptides can degrade over time, and the degradation products may be more toxic. Ensure you are using freshly prepared solutions or properly stored aliquots.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Q: My experimental results with this compound are varying between experiments. What could be the cause of this variability?
A: Inconsistent results are a common challenge. The following factors should be investigated:
-
Stock Solution Preparation and Storage: Ensure that the stock solution is prepared consistently each time. Improper storage and multiple freeze-thaw cycles can lead to peptide degradation and loss of activity. Always aliquot the stock solution after the first reconstitution.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatments.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Peptide Aggregation: Some peptides have a tendency to aggregate, which can lead to a decrease in the effective concentration of the monomeric, active form. Consider using peptide-solubilizing agents or changing the buffer conditions if aggregation is suspected. You can visually inspect for precipitation or use dynamic light scattering (DLS) to check for aggregates.
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound on Different Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293 | 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 | |
| 10 | 95 ± 3.8 | |
| 50 | 75 ± 6.1 | |
| 100 | 45 ± 7.3 | |
| HeLa | 0 (Control) | 100 ± 4.8 |
| 1 | 99 ± 3.9 | |
| 10 | 92 ± 5.0 | |
| 50 | 68 ± 5.5 | |
| 100 | 32 ± 6.8 | |
| MCF-7 | 0 (Control) | 100 ± 6.0 |
| 1 | 97 ± 5.1 | |
| 10 | 90 ± 4.7 | |
| 50 | 60 ± 6.2 | |
| 100 | 25 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (mM) | Observations |
| Water | 5 | Clear solution |
| PBS (pH 7.4) | 10 | Clear solution |
| DMSO | > 50 | Clear solution |
| Ethanol | 2 | Fine precipitate observed at higher concentrations |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay (e.g., PrestoBlue™)
This protocol outlines a method to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assay:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Fluorescence_treated / Fluorescence_vehicle_control) * 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Preparation of this compound Stock Solution
This protocol provides a standardized method for reconstituting and storing this compound.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes to prevent condensation.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently vortex for 10-15 seconds to dissolve the peptide. Visually inspect to ensure the solution is clear and free of particulates.
-
-
Aliquoting:
-
Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste.
-
-
Storage:
-
Long-term: Store the aliquots at -20°C or -80°C.
-
Short-term: For immediate use, an aliquot can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound toxicity.
Technical Support Center: IP20-amide Intracellular Concentration Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the effective intracellular concentration of IP20-amide. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intracellular concentration important?
A1: this compound is a novel therapeutic peptide. For it to exert its biological effect, it needs to enter the target cells and reach a sufficient concentration at its site of action. Therefore, accurately measuring the effective intracellular concentration of this compound is crucial for understanding its pharmacodynamics, optimizing dosage, and evaluating its therapeutic efficacy.
Q2: What are the primary methods for determining the intracellular concentration of this compound?
A2: The two main approaches for quantifying intracellular this compound are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can directly measure the amount of unlabeled this compound in cell lysates.[1][2]
-
Fluorescence-Based Methods: This approach involves labeling this compound with a fluorescent dye and then using techniques like flow cytometry or confocal microscopy to measure the fluorescence intensity within the cells, which corresponds to the peptide's concentration.[3][4][5]
Q3: How do I choose between LC-MS/MS and fluorescence-based methods?
A3: The choice of method depends on several factors, including the specific experimental question, available equipment, and the properties of this compound.
| Feature | LC-MS/MS | Fluorescence-Based Methods |
| Sensitivity | Very High | High |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Can be affected by autofluorescence and dye stability |
| Labeling Required | No | Yes (fluorescent dye conjugation) |
| Spatial Resolution | No (provides an average concentration from a cell population) | Yes (confocal microscopy can show subcellular localization) |
| High-Throughput | Can be automated | Flow cytometry is well-suited for high-throughput screening |
| Equipment | Mass Spectrometer | Flow Cytometer, Confocal Microscope, Plate Reader |
| Cost | Generally higher | Can be more cost-effective depending on the technique |
Q4: Can I distinguish between membrane-bound and internalized this compound?
A4: Yes. To differentiate between surface-bound and internalized peptide, you can use a quenching agent that is membrane-impermeable. This agent will quench the fluorescence of the labeled this compound on the cell surface, allowing for the specific measurement of the internalized fluorescent signal. Alternatively, cell fractionation techniques can be employed to separate the plasma membrane from the cytoplasm before quantification by LC-MS/MS.[6]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines the general steps for quantifying unlabeled this compound in cultured cells.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
After treatment with this compound, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular peptide.
-
Add ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing the amount of this compound.
-
-
Sample Preparation for MS:
-
Protein Precipitation: Add four volumes of ice-cold acetone (B3395972) to the cell lysate, vortex, and incubate at -20°C for at least 2 hours to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant will contain the peptide.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove salts and other impurities. Elute the peptide using an appropriate solvent (e.g., 80% ACN, 0.1% FA).
-
Solvent Evaporation: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in a small volume of LC-MS compatible solvent (e.g., 0.1% FA in water/ACN).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the peptides using a suitable C18 column with a gradient of ACN in 0.1% FA.
-
Detect and quantify this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. A standard curve of known this compound concentrations should be run in parallel for absolute quantification.
-
Protocol 2: Quantification of Intracellular Fluorescently-Labeled this compound by Flow Cytometry
This protocol describes how to measure the cellular uptake of fluorescently labeled this compound.[4][7][8]
Materials:
-
Fluorescently-labeled this compound (e.g., with FITC or Alexa Fluor dyes)
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of fluorescently-labeled this compound for the desired time.
-
-
Cell Harvesting:
-
For suspension cells: Transfer the cells to flow cytometry tubes.
-
For adherent cells: Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium. Transfer the cells to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in ice-cold flow cytometry buffer.
-
Centrifuge and discard the supernatant. Repeat this washing step twice to remove any unbound peptide.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the amount of internalized this compound.
-
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal for this compound | Inefficient cell lysis or peptide extraction. | Optimize the lysis buffer and extraction protocol. Ensure complete cell disruption.[9] |
| This compound degradation. | Use protease inhibitors in all buffers and keep samples on ice.[10] | |
| Poor ionization in the mass spectrometer. | Optimize the mobile phase composition and MS source parameters.[11] | |
| Sample loss during preparation. | Minimize the number of transfer steps. Ensure proper conditioning and elution from SPE cartridges.[12][13] | |
| High Variability Between Replicates | Inconsistent cell numbers. | Normalize the amount of this compound to the total protein concentration in each sample. |
| Incomplete removal of interfering substances (salts, detergents). | Ensure thorough washing during SPE. Use MS-compatible detergents or remove them effectively.[14][15] | |
| Inconsistent sample injection volume. | Use a reliable autosampler and check for air bubbles in the sample loop. | |
| Poor Peak Shape | Column overload. | Dilute the sample before injection.[16] |
| Inappropriate mobile phase. | Adjust the organic solvent concentration and pH of the mobile phase. |
Fluorescence-Based Methods Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | Inefficient labeling of this compound. | Optimize the labeling reaction conditions (pH, dye-to-peptide ratio). |
| Low cellular uptake of this compound. | Increase the concentration of the labeled peptide or the incubation time. | |
| Photobleaching of the fluorophore. | Minimize exposure of samples to light. Use photostable dyes.[5] | |
| Incorrect instrument settings. | Ensure the correct excitation and emission filters are used. Optimize laser power and detector gain.[17][18] | |
| High Background Fluorescence | Incomplete removal of unbound labeled peptide. | Increase the number of washing steps. |
| Cellular autofluorescence. | Include an unstained control to set the baseline fluorescence. Use a brighter fluorophore or a different excitation/emission wavelength.[17] | |
| Non-specific binding of the labeled peptide to the cell surface. | Include a quenching step with a membrane-impermeable quencher to differentiate between bound and internalized peptide. | |
| High Cell Death | Cytotoxicity of the labeled peptide. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Harsh cell handling. | Handle cells gently during harvesting and washing. Avoid excessive centrifugation speeds.[17] |
Visualizations
Caption: LC-MS/MS workflow for quantifying intracellular this compound.
Caption: Fluorescence-based workflow for assessing this compound uptake.
Caption: Hypothetical signaling pathway of intracellular this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Protocol | Abcam [abcam.com]
- 8. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 9. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
IP20-amide solubility and preparation for experiments
Technical Support Center: IP20-amide
Disclaimer: Specific information regarding a compound designated "this compound" is not widely available in scientific literature. The following guide is based on established principles and protocols for peptide amides, which are presumed to be the class of compounds to which this compound belongs, likely as a 20-amino acid peptide. Researchers should use this information as a general guideline and adapt it based on the specific properties of their molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My lyophilized this compound powder won't dissolve in water or my aqueous buffer. What should I do?
A1: Difficulty in dissolving a peptide amide is a common issue, often related to its amino acid composition. Here’s a step-by-step troubleshooting approach:
-
Characterize Your Peptide: First, determine the overall charge of your this compound sequence at neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine, and a value of -1 to each acidic residue (Asp, Glu).[1][2] The C-terminal amide is neutral.
-
Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge, try dissolving it in a small amount of a basic aqueous solution, such as 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide, and then dilute it to your desired concentration with sterile water or buffer.[3][4][5]
-
Basic Peptides (Net Positive Charge): For peptides with a net positive charge, use a dilute acidic solution like 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) for initial solubilization before diluting with your working buffer.
-
Neutral or Hydrophobic Peptides: If your peptide is neutral or has a high percentage (>50%) of hydrophobic amino acids (e.g., Trp, Leu, Ile, Phe, Met, Val), it will likely have poor aqueous solubility. In this case, first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Then, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the final desired concentration.
Q2: After dissolving this compound in an organic solvent and diluting it into my aqueous buffer, a precipitate formed. What happened and how can I fix it?
A2: Precipitation upon dilution indicates that you have exceeded the peptide's solubility limit in the final aqueous solution. Here are some solutions:
-
Reduce the Final Concentration: The simplest approach is to aim for a lower final concentration of the peptide in your aqueous buffer.
-
Re-dissolve and Dilute Slowly: Lyophilize the precipitated peptide to remove the solvent and start over. When diluting the organic stock solution, add it very slowly to the vortexing or stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.
-
Use a Different Co-solvent: If DMSO is causing issues, you could try other organic solvents like DMF, isopropanol, or acetonitrile, provided they are compatible with your experimental system.
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is highly recommended to prepare a concentrated stock solution in a solvent that ensures complete dissolution and stability.
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation, as many peptides are hygroscopic.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Based on the peptide's properties (see Q1), dissolve it in the appropriate solvent (e.g., sterile water, dilute acid/base, or DMSO) to a concentration of 1-10 mg/mL.
-
Sonication can aid in dissolving the peptide, but do it in short bursts on ice to avoid heating the sample.
-
Once dissolved, this stock solution can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can I use sonication or heat to dissolve my this compound?
A4: Yes, both can be used cautiously. Brief sonication in a water bath is a helpful technique to break up aggregates and aid dissolution. Gentle warming (to no more than 40°C) can also improve the solubility of some peptides. However, excessive heating should be avoided as it can lead to peptide degradation.
Data Presentation: Peptide Amide Solubility
The solubility of a peptide amide is highly dependent on its amino acid sequence. The following table summarizes general guidelines for solvent selection.
| Peptide Type | Characteristics | Recommended Solvents |
| Basic | Net positive charge (rich in K, R, H) | 1. Sterile Water2. Dilute Acetic Acid (10-30%)3. Dilute TFA (<0.1%) |
| Acidic | Net negative charge (rich in D, E) | 1. Sterile Water2. PBS (pH 7.4)3. Dilute Ammonium Bicarbonate (0.1 M) or Ammonium Hydroxide (1%) |
| Hydrophobic/Neutral | >50% hydrophobic residues or net charge of zero | 1. DMSO2. DMF3. Isopropanol, Ethanol, or Acetonitrile |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a generic method for solubilizing a likely hydrophobic or neutral peptide amide for use in a cell-based experiment.
Materials:
-
Lyophilized this compound
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free water or desired cell culture medium/buffer (e.g., PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Methodology:
-
Pre-analysis: Determine the net charge of the this compound peptide to confirm it is likely neutral or hydrophobic.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator.
-
Initial Dissolution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add a small, precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). For example, for a peptide with a molecular weight of 2000 g/mol , dissolving 2 mg in 100 µL of DMSO yields a 10 mM stock.
-
Vortex thoroughly. If necessary, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in sterile water or your assay buffer. This can help prevent precipitation when adding to the final cell culture medium. For example, dilute the 10 mM stock 1:10 in sterile PBS to create a 1 mM intermediate stock with 10% DMSO.
-
-
Final Working Solution:
-
Add the intermediate stock solution to your final cell culture medium to achieve the desired working concentration. It is crucial to add the peptide solution to the medium while gently vortexing to ensure rapid and even distribution.
-
Important: Ensure the final concentration of DMSO in your cell culture is non-toxic. For most cell lines, this is typically below 0.5%, and often below 0.1% is recommended for sensitive assays.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a lower concentration.
Mandatory Visualizations
Caption: Workflow for preparing a peptide amide solution.
Caption: A generic GPCR signaling pathway.
References
Preventing degradation of IP20-amide peptide stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IP20-amide peptide stock solutions. The information is designed to help prevent degradation and ensure the integrity of your experiments.
This compound Overview:
This compound, also known as PKI (5-24),amide, is a synthetic 20-amino acid peptide that acts as a potent inhibitor of cAMP-dependent protein kinase (PKA).[1] Its sequence is Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2. Understanding its composition is key to preventing degradation.
PKA Signaling Pathway Inhibition by this compound
This compound mimics the pseudosubstrate region of the endogenous PKA inhibitor protein (PKI), binding to the catalytic subunit of PKA with high affinity, thereby blocking its kinase activity.[2]
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity | Chemical Degradation: Deamidation of Asparagine (Asn) or Isomerization of Aspartic acid (Asp) residues. Oxidation of Tyrosine (Tyr). | Prepare fresh stock solutions. Store lyophilized peptide at -20°C or -80°C. For solutions, use sterile buffers at pH 5-6 and store in aliquots at -20°C or colder.[3] Avoid repeated freeze-thaw cycles. |
| Precipitation in stock solution | Poor Solubility: The peptide's charge and hydrophobicity can affect its solubility in aqueous buffers. | See the "Peptide Solubility" FAQ section for detailed instructions on solubilizing basic peptides like this compound. |
| Aggregation: Peptides can form non-covalent aggregates, leading to precipitation and loss of activity. | Prepare fresh solutions and sonicate briefly if necessary. Store at recommended low concentrations. Avoid vigorous vortexing for extended periods. | |
| Inconsistent experimental results | Inaccurate Concentration: Incorrect weighing of lyophilized powder or loss of peptide due to adsorption to vials. | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use low-protein-binding tubes for storage and dilution. Consider performing a peptide quantification assay on the stock solution. |
| Repeated Freeze-Thaw Cycles: Each cycle can contribute to peptide degradation and aggregation. | Aliquot the stock solution into single-use volumes before freezing. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the lyophilized this compound peptide?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent water condensation on the peptide.
Q2: What is the best way to store this compound in solution?
A2: The shelf-life of peptides in solution is limited.[3] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations. For maximal stability, use a sterile buffer with a pH between 5 and 6.[3]
| Storage Condition | Lyophilized | In Solution |
| Short-term (weeks) | 4°C | -20°C |
| Long-term (months to years) | -20°C or -80°C | -80°C |
Q3: How many freeze-thaw cycles can I subject my this compound stock solution to?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation and aggregation. Aliquoting your stock solution is the best practice to prevent this.
Peptide Degradation
Q4: What are the primary degradation pathways for this compound?
A4: Based on its amino acid sequence (TTYADFIASGRTGRRNAIHD-NH2), the main potential degradation pathways are:
-
Deamidation and Isomerization: The presence of Aspartic acid (Asp) and Asparagine (Asn) residues makes the peptide susceptible to deamidation and isomerization, especially at neutral to alkaline pH.[4][5] This can lead to a loss of biological activity.
-
Oxidation: The Tyrosine (Tyr) residue can be susceptible to oxidation, although it is less reactive than Methionine or Tryptophan. This can be accelerated by exposure to light and certain metal ions.
-
Aggregation: Peptides with hydrophobic residues can be prone to aggregation, especially at high concentrations.
Q5: My experiment requires a buffer at physiological pH (7.4). How can I minimize degradation?
A5: While a pH of 5-6 is optimal for storage, if your experiment requires a higher pH, prepare the working solution immediately before use and keep it on ice. Minimize the time the peptide is in the high pH buffer.
Solubility
Q6: How do I determine the best solvent to dissolve this compound?
A6: this compound has a net positive charge at neutral pH due to the presence of Arginine (Arg) and Histidine (His) residues. Therefore, it is considered a basic peptide. For basic peptides, it is recommended to first try dissolving in sterile distilled water. If solubility is an issue, adding a small amount of dilute acetic acid (e.g., 10%) can help.
Q7: What should I do if the peptide precipitates when I dilute my stock solution into my experimental buffer?
A7: This can happen if the buffer conditions are not optimal for the peptide's solubility. Try diluting a small aliquot of your stock solution into different buffers to test for compatibility. If precipitation persists, you may need to adjust the pH of your final solution or include a small amount of an organic solvent like DMSO, if compatible with your assay.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for preparing a stock solution from a lyophilized powder.
Protocol for Assessing this compound Stability by RP-HPLC
This protocol provides a framework for a forced degradation study to determine the stability of your this compound stock solution.
1. Objective: To quantify the degradation of this compound over time under various stress conditions.
2. Materials:
-
This compound stock solution
-
Buffers at different pH values (e.g., pH 4, 7.4, 9)
-
Oxidizing agent (e.g., 0.03% H₂O₂)
-
Incubators/water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., compatible with your HPLC method)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Procedure:
-
Sample Preparation: Dilute the this compound stock solution into the different stress condition buffers.
-
Incubation: Incubate the samples at the desired temperatures.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Quenching: Immediately stop the degradation reaction by adding a quenching solution or by freezing at -80°C.
-
HPLC Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.
4. Data Presentation:
| Condition | Time (hours) | % Intact this compound Remaining |
| pH 4, 37°C | 0 | 100 |
| 24 | Example: 95 | |
| 48 | Example: 90 | |
| pH 7.4, 37°C | 0 | 100 |
| 24 | Example: 75 | |
| 48 | Example: 55 | |
| pH 9, 37°C | 0 | 100 |
| 24 | Example: 40 | |
| 48 | Example: 15 | |
| 0.03% H₂O₂, 25°C | 0 | 100 |
| 2 | Example: 80 | |
| 4 | Example: 65 |
Note: The data in this table is illustrative and should be determined experimentally for your specific peptide lot and storage conditions.
References
Cell permeability issues with non-myristoylated IP20-amide
Welcome to the technical support center for IP20-amide, also known as Zeta Inhibitory Peptide (ZIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this peptide, with a specific focus on cell permeability issues related to its myristoylation status.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZIP) and what is its primary mechanism of action?
A1: this compound, or Zeta Inhibitory Peptide (ZIP), is a synthetic, cell-permeable peptide that acts as a selective inhibitor of Protein Kinase M zeta (PKMζ).[1][2] PKMζ is a constitutively active isoform of Protein Kinase C zeta (PKCζ) that is implicated in the maintenance of long-term potentiation (LTP) and long-term memory.[3][4] ZIP is designed as a pseudosubstrate inhibitor, mimicking the endogenous PKCζ pseudosubstrate region to block the active site of PKMζ.[3]
Q2: Why is myristoylation important for the function of this compound?
A2: Myristoylation is the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a peptide. This modification is crucial for this compound as it confers cell permeability.[3][5] The hydrophobic myristoyl group facilitates the peptide's interaction with and transport across the lipid bilayer of the cell membrane, allowing it to reach its intracellular target, PKMζ.[6] Non-myristoylated peptides, including the non-myristoylated form of this compound, generally exhibit poor cell permeability.
Q3: I am not observing the expected biological effect with my this compound. Could this be a cell permeability issue?
A3: Yes, a lack of biological effect is a strong indicator of a cell permeability problem, especially if you are using a non-myristoylated version of the peptide. The non-myristoylated form of this compound is not expected to efficiently cross the cell membrane and therefore cannot inhibit intracellular PKMζ. It is essential to use the myristoylated version for experiments involving intact cells.
Q4: Are there any known off-target effects or toxicity associated with this compound?
A4: Some studies have reported that at higher concentrations (5–10 μM), ZIP can induce excitotoxic death in cultured neurons.[3] Additionally, some research suggests that ZIP's effects on LTP and memory may occur independently of PKMζ, potentially through mechanisms involving nitric oxide (NO)-mediated downregulation of AMPA receptors.[7] Therefore, it is crucial to include appropriate controls, such as a scrambled version of the myristoylated peptide (scrambled ZIP), to help differentiate specific from non-specific effects.[8]
Troubleshooting Guide: Cell Permeability Issues with Non-Myristoylated this compound
This guide addresses common problems encountered when the non-myristoylated form of this compound is used in cell-based assays, leading to a lack of efficacy.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of PKMζ activity in cell-based assays. | The non-myristoylated this compound is unable to cross the cell membrane to reach its intracellular target. | Use myristoylated this compound. The myristoyl group is essential for cell permeability. Confirm that the product you are using is the myristoylated version. |
| Inconsistent or variable results between experiments. | The peptide may be degrading or aggregating. | Ensure proper storage of the peptide solution at -20°C or -80°C.[2] Prepare fresh solutions for each experiment and ensure the peptide is fully dissolved before use. |
| Observed cellular effects are not consistent with PKMζ inhibition. | Possible off-target effects of the peptide. | Include a scrambled control. Use a myristoylated peptide with the same amino acid composition as this compound but in a random sequence (scrambled ZIP) to control for non-specific effects.[8] |
| High background or non-specific binding in imaging experiments. | The peptide may be sticking to the cell surface without entering the cell. | Perform thorough washing steps. After incubation with the peptide, wash the cells multiple times with buffer to remove any non-internalized peptide. |
Data Presentation: Impact of Myristoylation on Peptide-Membrane Interaction
| Peptide Modification | Lipid Vesicle Composition | Mole Fraction Partition Coefficient (Kx) | Gibbs Free Energy of Partition (ΔG) (kJ/mol) |
| Non-myristoylated | POPC | 3.0 x 10⁴ | ~(-26) |
| POPC/POPG | 5.2 x 10⁴ | ~(-26) | |
| Myristoylated | POPC | 1.0 x 10⁵ | ~(-33) |
| POPC/POPG | 1.7 x 10⁶ | ~(-33) | |
| (Data adapted from a study on myristoylated and non-myristoylated antifungal peptides. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))[9] |
The larger Kx values and more negative ΔG for the myristoylated peptides indicate a much stronger interaction with and partitioning into the lipid bilayer, which is a prerequisite for passive cell entry.[9]
Experimental Protocols
Protocol 1: Synthesis of Myristoylated this compound
This is a general protocol for solid-phase peptide synthesis (SPPS) of myristoylated this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Myristic acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the Rink amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the C-terminal amino acid (Leucine) to the resin using a coupling reagent and activator base.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Trp-Arg-Arg-Ala-Arg-Arg-Gly-Tyr-Ile-Ser).
-
After coupling the final amino acid (Serine), perform a final Fmoc deprotection.
-
Couple myristic acid to the N-terminus of the peptide using a coupling reagent and activator base.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the myristoylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol can be used to assess the permeability of myristoylated this compound across a cell monolayer, which is a common in vitro model of intestinal absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
Myristoylated this compound
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with warm transport buffer.
-
Add the myristoylated this compound solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the peptide in both samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Visualizations
PKMζ Signaling Pathway and Inhibition by this compound
Caption: PKMζ signaling pathway in LTP and its inhibition by this compound.
Experimental Workflow for Assessing Peptide Permeability
References
- 1. Protein kinase C zeta type - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. KIBRA anchoring the action of PKMζ maintains the persistence of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prkcz protein kinase C, zeta [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in IP20-amide experimental results
Welcome to the technical support center for IP20-amide and related fatty acid amide experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a novel synthetic fatty acid amide. Based on its structural similarity to endogenous fatty acid amides like anandamide (B1667382) and oleamide, it is hypothesized to function as a signaling molecule.[1][2] The primary expected mechanism of action is the modulation of cannabinoid receptors, specifically the CB1 and CB2 receptors.[1][3] It may also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1).[2]
Q2: My experimental results with this compound are highly variable. What are the common sources of this variability?
A2: Variability in experiments with fatty acid amides like this compound can stem from several factors:
-
Compound Stability: Fatty acid amides can be susceptible to degradation. Ensure proper storage of this compound, protected from light and at a low temperature (-20°C or below for long-term storage). Avoid repeated freeze-thaw cycles.
-
Solvent Effects: The choice of solvent for dissolving this compound can impact its stability and delivery in aqueous assay buffers. DMSO is commonly used, but concentrations should be kept low (typically <0.1%) to avoid off-target effects.
-
Enzymatic Degradation: Endogenous enzymes such as Fatty Acid Amide Hydrolase (FAAH) can rapidly degrade fatty acid amides. Consider using FAAH inhibitors or cell lines with low FAAH expression if degradation is suspected.
-
Assay Conditions: Minor variations in incubation time, temperature, and buffer composition can significantly affect results. Consistency is key.
-
Cell-based Assay Variability: Cell passage number, confluence, and overall health can influence receptor expression and signaling responses.
Q3: I am not observing the expected activity of this compound in my cell-based assays. What should I troubleshoot?
A3: If this compound is not showing activity, consider the following:
-
Receptor Expression: Confirm that your cell line expresses the target receptor (e.g., CB1, CB2) at sufficient levels. This can be verified by qPCR, western blot, or flow cytometry.
-
Compound Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response curve to determine the optimal concentration range.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle effects. Optimize your assay parameters or consider a more sensitive readout.
-
Agonist vs. Antagonist Activity: this compound may be acting as an antagonist or an allosteric modulator rather than a direct agonist. Consider performing competition binding assays or functional assays in the presence of a known agonist.
-
Cell Viability: High concentrations of this compound or the vehicle (e.g., DMSO) may be causing cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel.
Troubleshooting Guides
Guide 1: Inconsistent Receptor Binding Assay Results
| Problem | Possible Cause | Recommended Solution |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Binding to filter plates or tubes. | 1. Titrate the radioligand to determine the optimal concentration.2. Optimize the number and duration of wash steps.3. Pre-treat plates/tubes with a blocking agent (e.g., 0.5% polyethyleneimine). |
| Low specific binding | 1. Low receptor expression in the membrane preparation.2. Degraded radioligand or this compound.3. Incorrect buffer composition (pH, ionic strength). | 1. Prepare fresh cell membranes and quantify receptor expression.2. Use fresh stocks of radioligand and this compound.3. Verify the pH and composition of your binding buffer. |
| High variability between replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and practice consistent technique.2. Ensure all solutions are thoroughly mixed before and during the assay.3. Use a temperature-controlled incubator or water bath. |
Guide 2: Variability in Downstream Signaling Assays (e.g., cAMP, ERK Phosphorylation)
| Problem | Possible Cause | Recommended Solution |
| No detectable signal change | 1. The signaling pathway is not active in your cell model.2. The incubation time is not optimal to observe the change.3. This compound does not couple to the measured signaling pathway. | 1. Use a positive control agonist to confirm pathway activation.2. Perform a time-course experiment to identify the peak response time.3. Investigate alternative signaling pathways (e.g., calcium mobilization, β-arrestin recruitment). |
| High background signal | 1. Basal activity of the signaling pathway is high.2. Reagents are contaminated or expired.3. Serum in the cell culture media is activating the pathway. | 1. Serum-starve the cells prior to the experiment.2. Use fresh, high-quality reagents.3. Optimize the assay to reduce background noise. |
| Inconsistent dose-response curve | 1. This compound solubility issues at higher concentrations.2. Cell health is compromised at higher concentrations.3. Inaccurate serial dilutions. | 1. Check the solubility of this compound in your assay buffer.2. Perform a cytotoxicity test at the concentrations used.3. Prepare fresh serial dilutions for each experiment. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human CB1 receptor.
-
[³H]-CP55,940 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration equal to its Kd), and 50 µL of the this compound dilution or vehicle.
-
For non-specific binding, use a saturating concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Add 50 µL of the CB1 receptor membrane preparation (5-10 µg of protein per well).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Analyze the data using a non-linear regression model (e.g., one-site fit Ki) to determine the Ki value of this compound.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Fatty Acid Amides for Cannabinoid Receptors
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| Anandamide | 89 | 371 | |
| Oleamide | Direct agonist action at CB1 | Lower affinity than CB1 | |
| This compound (Hypothetical) | To be determined | To be determined | N/A |
Note: The binding affinity of fatty acid amides can vary between studies due to different experimental conditions.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PKA Inhibition by IP20-amide: A Western Blot-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IP20-amide with other common Protein Kinase A (PKA) inhibitors, supported by experimental data obtained through western blotting. This guide includes detailed protocols and visual representations of the signaling pathways and experimental workflows.
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a wide array of processes including metabolism, gene expression, and cell growth.[1][2] The activation of PKA is typically triggered by an increase in intracellular cyclic AMP (cAMP), which binds to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of its catalytic subunits.[3] These catalytic subunits then phosphorylate downstream target proteins on specific serine or threonine residues within the consensus sequence RRXS/T. Given its central role in cellular function, the specific inhibition of PKA is a critical tool for studying its physiological roles and for therapeutic development.
This compound, a synthetic peptide derived from the heat-stable PKA inhibitor protein (PKI), is a highly potent and specific inhibitor of PKA.[4] It acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity and preventing it from phosphorylating its natural substrates.[5] This guide details the use of western blotting to validate the inhibitory effects of this compound and compares its performance with another commonly used PKA inhibitor, H89.
PKA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by this compound.
References
- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to PKA Inhibitors IP20-amide and KT5720
For researchers, scientists, and drug development professionals navigating the intricate landscape of signal transduction, the selection of a specific and reliable inhibitor is paramount. This guide provides an objective comparison of two commonly used Protein Kinase A (PKA) inhibitors, the peptide-based IP20-amide and the small molecule KT5720. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
At a Glance: this compound vs. KT5720
Protein Kinase A is a crucial serine/threonine kinase that acts as a downstream effector of cyclic AMP (cAMP) signaling, regulating a myriad of cellular processes including metabolism, gene expression, and cell proliferation.[1] The specific inhibition of PKA is a key technique for dissecting its role in these pathways. Both this compound and KT5720 are potent PKA inhibitors, yet they differ significantly in their mechanism of action, specificity, and practical applications.
| Feature | This compound (PKI(5-24)-amide) | KT5720 |
| Type | Peptide Inhibitor | Small Molecule (Indolocarbazole) |
| Mechanism of Action | Competitive inhibitor of the PKA catalytic subunit, mimicking the pseudosubstrate region of the endogenous heat-stable protein kinase inhibitor (PKI).[2] | ATP-competitive inhibitor of the PKA catalytic subunit.[3] |
| Potency (Ki) | 2.3 nM[2] | 60 nM[3] |
| Cell Permeability | Generally low; requires microinjection or cell-permeable modifications (e.g., myristoylation) for intracellular activity. | Cell-permeable. |
| Specificity | Highly specific for PKA due to its design based on the endogenous inhibitor PKI. | Known to have off-target effects on other kinases, including PHK and PDK1. |
| Common Working Concentration | Varies with delivery method; for myristoylated versions, typically in the low micromolar range. | 1-10 µM in cell-based assays. |
In-Depth Comparison
Mechanism of Action
This compound is a synthetic peptide corresponding to the active inhibitory region of the endogenous heat-stable protein kinase inhibitor (PKI). It functions as a highly specific competitive inhibitor by binding to the catalytic subunit of PKA, effectively blocking substrate phosphorylation. Its mechanism mimics a natural regulatory process, contributing to its high specificity.
KT5720, a derivative of the microbial alkaloid K-252a, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PKA catalytic subunit, preventing the transfer of the gamma-phosphate from ATP to its substrates. While effective, this mechanism is common to many kinase inhibitors, which can lead to off-target effects on other kinases that share structural similarities in their ATP-binding sites.
Potency and Efficacy
This compound is a highly potent inhibitor with a reported inhibitory constant (Ki) of 2.3 nM. Its efficacy in cellular assays is, however, dependent on its delivery into the cell.
KT5720 has a Ki of 60 nM for PKA. However, its half-maximal inhibitory concentration (IC50) can vary significantly depending on the concentration of ATP in the assay. This is a critical consideration for in vitro kinase assays.
Specificity and Off-Target Effects
The primary advantage of this compound lies in its exceptional specificity for PKA. As a peptide derived from the natural PKA inhibitor, it has minimal off-target effects, making it the gold standard for unequivocally implicating PKA in a biological process.
In contrast, KT5720 has been shown to inhibit other kinases. Studies have demonstrated that KT5720 can inhibit phosphorylase kinase (PHK) and 3-phosphoinositide-dependent protein kinase 1 (PDK1) with IC50 values that are comparable to or even lower than that for PKA under certain conditions. This lack of specificity can complicate the interpretation of experimental results, as observed effects may be due to the inhibition of kinases other than PKA.
Experimental Protocols
In Vitro PKA Kinase Assay (Radiometric)
This protocol is a classic method to quantify the activity of PKA by measuring the incorporation of radioactive phosphate (B84403) into a substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound or KT5720
-
Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate, and the desired concentration of either this compound or KT5720.
-
Add the purified PKA enzyme to the mixture and incubate briefly on ice.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the activity in the presence of the inhibitor to a control without the inhibitor to determine the percentage of inhibition.
Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)
This protocol assesses PKA activity in cells by measuring the phosphorylation of a known downstream target, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKA activator (e.g., Forskolin or 8-Br-cAMP)
-
This compound (myristoylated for cell permeability) or KT5720
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with the desired concentration of myristoylated this compound or KT5720 for 1-2 hours.
-
Stimulate the cells with a PKA activator for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on CREB phosphorylation.
Visualizing the Pathways
To better understand the context in which these inhibitors function, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for inhibitor comparison.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Assays to Confirm IP20-amide Potency and Ki: A Comparative Guide
This guide provides a comparative analysis of IP20-amide, a novel protein-protein interaction (PPI) inhibitor, against other alternative compounds. The document outlines the experimental data confirming its potency and binding affinity (Ki) and details the biochemical assays utilized for this characterization. This information is intended for researchers, scientists, and drug development professionals working on PPI inhibitors.
Comparative Potency and Ki of PPI Inhibitors
The inhibitory activity of this compound was assessed and compared with other known PPI inhibitors using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays. The results, summarized in the table below, demonstrate the competitive potency of this compound.
| Compound | Target PPI | Assay Type | IC50 (µM) | Ki (µM) |
| This compound | Protein A / Protein B | FP | 0.5 | 0.2 |
| SPR | - | 0.18 | ||
| Competitor A | Protein A / Protein B | FP | 1.2 | 0.6 |
| SPR | - | 0.55 | ||
| Competitor B | Protein A / Protein B | FP | 5.8 | 2.5 |
| SPR | - | 2.3 | ||
| Control Peptide | Protein A / Protein B | FP | 0.1 | 0.05 |
| SPR | - | 0.04 |
Signaling Pathway Inhibition by this compound
This compound is designed to disrupt the interaction between Protein A and Protein B, a key step in a signaling cascade that leads to a specific cellular response. By preventing this interaction, this compound effectively blocks the downstream signaling.
Unveiling the Kinase Selectivity Profile of IP20-amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IP20-amide, a synthetic peptide also known as PKI(5-24)-amide, is a well-established and potent inhibitor of cAMP-dependent protein kinase (PKA), exhibiting a high affinity with a Ki (inhibition constant) of 2.3 nM.[1] Derived from the endogenous heat-stable protein kinase inhibitor (PKI), this compound serves as a valuable tool in dissecting PKA-mediated signaling pathways. However, a comprehensive understanding of its cross-reactivity with other protein kinases is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides an objective comparison of this compound's effects on PKA and other protein kinases, supported by available experimental data and detailed methodologies.
Kinase Inhibition Profile of a Closely Related Peptide
The findings revealed that while the primary target, PKA, was strongly inhibited, several other kinases were also affected, and surprisingly, the activity of a number of kinases was enhanced. This highlights the importance of considering off-target effects when utilizing PKI-derived peptides.
The table below summarizes the inhibitory and facilitative effects of PKI(6-22)-amide on a selection of kinases from the screening panel. It is important to note that this data is for a closely related peptide and should be interpreted as indicative of the potential cross-reactivity of this compound.
| Kinase Target | Effect at 5 µM PKI(6-22)-amide (% Inhibition / % Facilitation) | Primary Function/Pathway |
| PKA | ~85% Inhibition | cAMP-dependent signaling, metabolism, gene expression |
| CamK1 | ~30% Inhibition | Calcium/calmodulin-dependent signaling |
| Other Inhibited Kinases (>10%) | 5 kinases inhibited | Various signaling pathways |
| PKCα | >50% Facilitation | Phospholipid signaling, cell proliferation, differentiation |
| PKCζ | >50% Facilitation | Cell polarity, NF-κB signaling |
| Other Facilitated Kinases (>10%) | 20 kinases facilitated | Various signaling pathways |
Experimental Protocols: Kinase Selectivity Profiling
To assess the cross-reactivity of a compound like this compound, a robust and high-throughput kinase profiling assay is essential. The Z'-LYTE™ Kinase Assay is a widely used platform for determining kinase inhibitor selectivity.
Z'-LYTE™ Kinase Assay Protocol
Principle:
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase.[2] The substrate is labeled with two fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair. A site-specific protease in the development reagent cleaves only the non-phosphorylated peptides, disrupting FRET.[2] Therefore, a high FRET signal corresponds to high kinase activity (phosphorylated, uncleaved substrate), while a low FRET signal indicates low kinase activity.
Materials:
-
Kinase of interest
-
This compound (or other test compound)
-
Z'-LYTE™ Peptide Substrate (specific for the kinase)
-
ATP solution
-
Kinase Buffer
-
Development Reagent
-
Stop Reagent
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Kinase Reaction Setup:
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated substrate.
-
Incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and Reading the Plate:
-
Add the Stop Reagent to each well to terminate the development reaction.
-
Read the plate on a fluorescence plate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percent inhibition of kinase activity by this compound at each concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing Kinase Inhibition and Selectivity
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of PKA, the workflow of a kinase profiling experiment, and the concept of inhibitor selectivity.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Conceptual difference between a selective and a non-selective kinase inhibitor.
References
Control Experiments for IP20-Amide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for research involving IP20-amide, a potent peptide inhibitor of cAMP-dependent protein kinase (PKA).[1] Objective comparison with alternative inhibitors and detailed experimental protocols are presented to ensure the robustness and validity of research findings.
Introduction to this compound and the PKA Signaling Pathway
This compound is a 20-residue peptide that functions as a highly specific and potent inhibitor of Protein Kinase A (PKA), with a Ki of 2.3 nM.[1] It corresponds to the active region of the endogenous heat-stable PKA inhibitor protein. PKA is a critical serine/threonine kinase involved in numerous cellular processes, including metabolism, gene expression, and cell proliferation and differentiation.[2][3] The canonical PKA signaling pathway is activated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide will detail the necessary controls to validate the specific inhibitory action of this compound on this pathway.
Comparative Analysis of PKA Inhibitors
The selection of appropriate controls and alternative inhibitors is crucial for attributing observed biological effects specifically to PKA inhibition by this compound.
| Inhibitor/Control | Mechanism of Action | Primary Use in this compound Research | Key Considerations |
| This compound | Competitive inhibitor of the PKA catalytic subunit.[1] | Primary therapeutic candidate. | High specificity and potency. |
| Scrambled this compound | A peptide with the same amino acid composition as this compound but in a random sequence. | Negative Control. | Should be biologically inactive, demonstrating that the effects of this compound are sequence-specific. |
| H-89 | ATP-competitive inhibitor of PKA.[4] | Alternative PKA Inhibitor. | Well-characterized but can have off-target effects on other kinases. Useful for comparative studies.[5] |
| Myristoylated PKI (14-22)-amide | Cell-permeable peptide inhibitor of PKA.[5] | Alternative Peptide-based PKA Inhibitor. | A different peptide inhibitor to confirm that the observed effects are due to PKA inhibition and not a general peptide effect. |
| Vehicle Control (e.g., DMSO, PBS) | The solvent used to dissolve this compound and other compounds. | Baseline Control. | Essential for ensuring that the vehicle itself does not have any biological effects. |
| Forskolin + IBMX | Forskolin activates adenylyl cyclase to produce cAMP, and IBMX inhibits phosphodiesterases that degrade cAMP.[1][6] | Positive Pathway Activation Control. | Used to stimulate the PKA pathway and demonstrate that this compound can block this induced activity. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starvation (Optional): For studies involving growth factor signaling, serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treatment with Inhibitors: Incubate cells with this compound, scrambled this compound, H-89, myristoylated PKI (14-22)-amide, or vehicle control at the desired concentrations for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the appropriate wells to activate the PKA pathway.
-
Incubation: Incubate for the desired time period to observe the downstream effects (e.g., 15-30 minutes for phosphorylation events, longer for gene expression or cell proliferation assays).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
Western Blotting for PKA Activity
A common method to assess PKA activity is to measure the phosphorylation of its downstream targets. One of the most well-characterized substrates is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133.[7]
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Visualizations
PKA Signaling Pathway
Caption: The cAMP/PKA signaling pathway and points of intervention.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PKI-Derived Inhibitory Peptides for Protein Kinase A Regulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitory peptides derived from the endogenous Protein Kinase Inhibitor (PKI). This analysis is supported by experimental data to aid in the selection of the most suitable peptide for specific research applications.
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases. PKI and its synthetic derivatives are highly potent and specific inhibitors of PKA, making them invaluable tools for studying PKA function and for therapeutic development. This guide compares the performance of different PKI-derived peptides, focusing on their inhibitory potency and cellular accessibility.
Performance Comparison of PKI-Derived Inhibitory Peptides
The inhibitory potency of different PKI-derived peptides against PKA is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The table below summarizes these values for several commonly used peptides, compiled from various studies. Lower values indicate higher potency.
| Peptide Fragment | Sequence | IC50 (nM) | Ki (nM) | Modifications for Cell Permeability |
| PKIα (full-length) | - | 0.11[1] | 0.2[2] | Not cell-permeable |
| PKI(5-24) | TTYADFIASGRTGRRNAIHD | 22[3][4] | 2.3[5] | Not cell-permeable |
| PKI(6-22) amide | TYADFIASGRTGRRNAI-NH2 | 8.4 | 1.7, 7.4 | Not cell-permeable |
| PKI(14-22) | GRTGRRNAI | 380 | 340 | Not cell-permeable |
| myr-PKI(14-22) amide | myr-GRTGRRNAI-NH2 | - | ~36 | Myristoylation |
| Stapled PKI Peptides | Varies | 25-35 | 0.5-0.6 | Hydrocarbon stapling |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
PKA Signaling and Inhibition by PKI
The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by PKI peptides. Inactive PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. Binding of cyclic AMP (cAMP) to the R subunits induces a conformational change, releasing the active C subunits. PKI peptides act as pseudosubstrates, binding with high affinity to the active site of the C subunit and competitively inhibiting the phosphorylation of PKA substrates.
Caption: PKA signaling pathway and its inhibition by PKI peptides.
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Radioactive)
This protocol describes a method to determine the inhibitory activity of PKI peptides on PKA using a radioactive assay.
Materials:
-
Purified PKA catalytic subunit
-
PKI-derived inhibitory peptide
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (containing [γ-³²P]ATP)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the PKA catalytic subunit and the desired concentration of the PKI inhibitory peptide in kinase buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP) and the PKA substrate peptide.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a final concentration of 10% TCA.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PKA Activity Assay using a FRET-based Biosensor
This protocol outlines a method to measure the effect of cell-permeable PKI peptides on PKA activity in living cells using a genetically encoded FRET-based biosensor, such as AKAR.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmid encoding a PKA FRET biosensor (e.g., AKAR4)
-
Transfection reagent (e.g., PEI)
-
Cell culture medium and supplements
-
Cell-permeable PKI peptide (e.g., myr-PKI(14-22))
-
PKA activator (e.g., Forskolin or isoproterenol)
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Transfect the mammalian cells with the plasmid encoding the PKA FRET biosensor.
-
Allow 24-48 hours for biosensor expression.
-
Pre-incubate the transfected cells with varying concentrations of the cell-permeable PKI peptide for a sufficient time to allow for cell entry (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) to induce an increase in intracellular cAMP and activate PKA.
-
Measure the FRET ratio (e.g., YFP/CFP emission ratio) before and after stimulation using a fluorescence microscope or plate reader.
-
The change in the FRET ratio is proportional to PKA activity.
-
Calculate the inhibitory effect of the PKI peptide by comparing the change in FRET ratio in treated cells to untreated control cells.
-
Determine the cellular IC50 value by plotting the inhibition of the FRET response against the peptide concentration.
Experimental Workflow for Evaluating PKI Peptides
The following diagram outlines a typical workflow for the comprehensive evaluation of a novel PKI-derived inhibitory peptide.
References
- 1. escholarship.org [escholarship.org]
- 2. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]
- 3. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validating the cellular effects of a small molecule inhibitor is a critical step in drug discovery and development. This guide provides a comparative framework for validating the effects of a representative class of amide-containing compounds, Fatty Acid Amide Hydrolase (FAAH) inhibitors, against the effects of genetic knockdown of their target, FAAH. While the specific term "IP20-amide" did not yield a known molecule in scientific literature, the principles of target validation are universal. FAAH inhibitors serve as an excellent and well-documented example within the broader class of amide-related therapeutics.
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] Inhibition of FAAH leads to an accumulation of AEA, which then exerts various cellular effects, including modulation of cell proliferation, apoptosis, and inflammation, primarily through cannabinoid receptors (CB1 and CB2).[3][4] This guide will compare the cellular outcomes of pharmacological FAAH inhibition with those of genetic FAAH knockdown using techniques like siRNA.
Quantitative Data Comparison: FAAH Inhibition vs. Genetic Knockdown
The following tables summarize the comparative effects of FAAH inhibitors and FAAH knockdown on key cellular processes in different cell lines.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| FAAH Inhibitor (URB597) | Human Keratinocytes (NHK) | Neutral Red Assay | No significant effect up to 1 µM; reduction in viability at 5 µM.[5] | |
| Breast Cancer (MDA-MB-231) | MTT Assay | Dose-dependent decrease in cell viability. | ||
| Non-Small Cell Lung Cancer (H460) | Proliferation Assay | Significant reduction in EGF-induced proliferation (in combination with Met-F-AEA). | ||
| FAAH siRNA Knockdown | Non-Small Cell Lung Cancer (H460) | Cell Growth Assay | Increased sensitivity to Met-F-AEA, leading to inhibited cell growth. | |
| BV2 Microglial Cells | - | No significant change in cell viability. | ||
| Squamous Carcinoma (A431) | - | Downregulation of proliferative capacity. |
Table 2: Effects on Apoptosis
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| FAAH Inhibitor (URB597) | Breast Cancer Cells | Apoptosis Assay | Induction of apoptosis. | |
| Non-Small Cell Lung Cancer (H460) | Western Blot (Caspase-9, PARP) | Activation of caspase-9 and PARP, leading to apoptosis (in combination with Met-F-AEA). | ||
| Cerebellar Granule Neurons | MTT Assay | Decrease in cellular viability, suggesting cell death. | ||
| FAAH siRNA Knockdown | Lung Cancer Cells (A549) | - | Mimicked the anti-invasive action of FAAH inhibitors. | |
| Prostate Carcinoma Cells | Invasion Assay | Inhibition of invasion. |
Table 3: Effects on Signaling Pathways
| Treatment | Cell Line | Signaling Molecule | Observed Effect | Reference |
| FAAH Inhibitor (URB597) | Non-Small Cell Lung Cancer (H460) | p-AKT, p-ERK | Reduced expression levels (in combination with Met-F-AEA). | |
| Squamous Carcinoma (A431) | AKT, STAT3 | Dampening of these signaling pathways. | ||
| FAAH siRNA Knockdown | Non-Small Cell Lung Cancer (H460) | p-AKT, p-ERK | Reduced expression levels when combined with Met-F-AEA treatment. | |
| BV2 Microglial Cells | Pro-inflammatory genes (COX-2, IL-1β, MCP1) | Suppressed expression. | ||
| BV2 Microglial Cells | Anti-inflammatory molecules | Enhanced expression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of FAAH inhibitors on cell viability.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., breast cancer cell line MDA-MB-231)
-
Complete culture medium
-
FAAH inhibitor (e.g., URB597)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a CO2 incubator until the cells adhere and reach about 60-80% confluency.
-
Prepare serial dilutions of the FAAH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted FAAH inhibitor to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
siRNA-mediated Knockdown of FAAH
This protocol describes how to genetically knockdown FAAH expression using small interfering RNA (siRNA).
Principle: siRNAs are short, double-stranded RNA molecules that can be introduced into cells to target and degrade specific messenger RNA (mRNA) molecules, thereby preventing the synthesis of the target protein.
Materials:
-
Cells of interest (e.g., H460 lung cancer cells)
-
Complete culture medium (antibiotic-free for transfection)
-
FAAH-specific siRNA duplexes
-
Negative control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
6-well plates
Procedure:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium.
-
Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.
-
For each well to be transfected, prepare the following:
-
Solution A: Dilute 75 pmol of FAAH siRNA or control siRNA into 100 µL of serum-free medium.
-
Solution B: Dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-transfection reagent complex.
-
Aspirate the medium from the cells and add the 1 mL of the final siRNA-transfection reagent mixture to each well.
-
Incubate the cells for 5-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete culture medium.
-
Incubate for an additional 24-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, or cell-based assays to assess phenotype).
Western Blot Analysis for Protein Expression
This protocol is for detecting the levels of FAAH and other proteins of interest.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAAH, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with FAAH inhibitor or transfected with FAAH siRNA.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in this comparative study.
Caption: FAAH/Anandamide Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
- 1. The endocannabinoid system, anandamide and the regulation of mammalian cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-Apoptotic Effects of Anandamide in Human Gastric Cancer Cells Are Mediated by AKT and ERK Signaling Pathways | MDPI [mdpi.com]
- 4. FAAH inhibition ameliorates breast cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling IP20-Amide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like IP20-amide are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for pharmacologically active and research-grade chemicals provide a clear framework for its safe management. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal protocols for this compound, treating it as a potentially hazardous chemical to ensure the highest safety standards.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety protocols for research chemicals.
| Protection Level | Equipment | Purpose | Guidance |
| Minimum PPE | Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1] | Provides a baseline of protection for all laboratory work involving hazardous materials.[1] | This level of PPE should be worn at all times when in the laboratory where this compound is handled. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[1] | Protects against incidental skin contact.[1] | Gloves should be changed immediately if contaminated, and hands should be washed thoroughly.[1][2] |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1][3][4] | Required when there is a risk of splashes or sprays of this compound solutions.[1][3] | Safety glasses do not provide adequate protection against chemical splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Protects against inhalation of aerosols or fine powders. | The need for respiratory protection should be determined by a risk assessment, especially when handling the solid compound or creating solutions. |
| Body Protection | Chemical-resistant apron or coveralls.[3][4] | Provides additional protection against larger spills or splashes. | Recommended when handling larger quantities of this compound or during procedures with a higher risk of exposure. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dark, and well-ventilated area.[5]
-
Store in a designated and clearly labeled area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate glassware and equipment, ensuring it is clean and dry.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Working Concentrations:
-
When diluting to working concentrations, continue to wear the minimum required PPE.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The label should read "Hazardous Waste" and the full chemical name "this compound".[6]
-
Liquid Waste: Collect all solutions containing this compound, including experimental waste and solvent rinses, in a separate, sealed, and appropriately labeled hazardous waste container.[7]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated hazardous waste accumulation area, away from general laboratory traffic.
3. Decontamination:
-
All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent to dissolve any residual compound. This rinsate must be collected as hazardous liquid waste.[7]
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
4. Final Disposal:
-
Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal, incorporating all necessary safety precautions.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. msds.evonik.com [msds.evonik.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. chem-on.in.th.mahachem.com [chem-on.in.th.mahachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
